1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHLOIZDJDEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472161 | |
| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-15-5 | |
| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Scalable Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary & Strategic Importance
This guide details the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), a critical scaffold in the development of orexin receptor antagonists, agrochemicals, and fluorinated bio-isosteres.[1]
The target molecule features a trifluoromethyl (
Key Technical Advantages of this Protocol:
-
Regiocontrol: Exploits the cooperative directing effects of the hydroxyl (ortho-directing) and trifluoromethyl (meta-directing) groups to achieve high regioselectivity.
-
Scalability: Utilizes a two-step Fries rearrangement sequence, avoiding hazardous hydrofluoric acid (HF) conditions often cited in industrial patents.
-
Purity: Incorporates a self-validating purification step leveraging the volatility of the ortho-hydroxy ketone.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is best approached via a Fries Rearrangement of the corresponding phenolic ester.[2] Direct Friedel-Crafts acylation of 4-(trifluoromethyl)phenol is viable but often requires superacidic media (e.g., HF) due to the deactivating nature of the
Cooperative Directing Effects
In 4-(trifluoromethyl)phenol:
-
The -OH group (at C1) is a strong activator and directs electrophiles to the ortho (C2, C6) and para (C4) positions. C4 is blocked.
-
The -CF
group (at C4) is a strong deactivator but directs incoming electrophiles to the meta (C2, C6) positions relative to itself.
Visualization: Retrosynthesis Tree
Figure 1: Retrosynthetic disconnection showing the conversion of commercially available phenol to the target via an acetate intermediate.
Experimental Protocol
Phase 1: Esterification
Objective: Synthesis of 4-(trifluoromethyl)phenyl acetate.
Reagents:
-
4-(trifluoromethyl)phenol (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Sulfuric acid (cat. 2-3 drops) or Pyridine (cat.)
-
Solvent: Dichloromethane (DCM) or neat.
Procedure:
-
Charge a round-bottom flask with 4-(trifluoromethyl)phenol (e.g., 16.2 g, 100 mmol).
-
Add acetic anhydride (12.2 g, 120 mmol) dropwise under stirring.
-
Add catalytic
(3 drops). The reaction is exothermic; maintain temperature . -
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with ice water. Extract with DCM.[3] Wash organic layer with saturated
(to remove acetic acid) and brine. -
Yield: Quantitative conversion expected. The product is a colorless oil/low-melting solid.
Phase 2: Fries Rearrangement (Critical Step)
Objective: Intramolecular migration of the acetyl group to the ortho-position.
Reagents:
-
4-(trifluoromethyl)phenyl acetate (from Phase 1)
-
Aluminum Chloride (
), anhydrous (1.5 - 2.0 equiv) -
Solvent: Chlorobenzene (preferred for thermal control) or Neat (melt).
Procedure:
-
Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and
guard tube. -
Complexation: Dissolve the ester in chlorobenzene (3 mL/g). Cool to
. -
Addition: Add powdered anhydrous
portion-wise. Caution: HCl gas evolution.-
Note: The Lewis acid coordinates with the carbonyl oxygen and the phenoxy oxygen.[4] 2.0 equivalents are recommended to ensure full complexation of the product (which acts as a bidentate ligand).
-
-
Reaction: Heat the mixture to 120–130°C for 4–6 hours.
-
Mechanistic Insight: High temperature favors the thermodynamic ortho-product over the kinetic para-product (which is blocked here anyway) and overcomes the
deactivation.
-
-
Quenching: Cool to room temperature. Pour the reaction mass slowly into a mixture of ice and conc. HCl (10:1). This breaks the aluminum-phenoxide complex.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over
.[5]
Phase 3: Purification & Characterization
The ortho-hydroxy ketone forms a strong intramolecular hydrogen bond, making it significantly more volatile than non-H-bonded impurities.
-
Method A (Steam Distillation): The target compound is steam volatile. This is the most effective way to separate it from polymeric byproducts or unreacted phenol.
-
Method B (Column Chromatography): Silica gel; Eluent: Hexane/EtOAc (95:5). The non-polar nature (due to internal H-bonding) causes it to elute early (
in 9:1 Hex/EtOAc).
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Light yellow oil or low-melting solid | Crystallizes upon standing/chilling. |
| Yield | 75% - 85% | Optimized 2-step yield. |
| Characteristic downfield shift due to H-bonding. | ||
| IR | 1650-1680 | Lower frequency due to conjugation & H-bond. |
| Boiling Point | ~96°C at 50 mbar | Reference value [1].[5] |
Mechanistic Pathway & Signaling
The Fries rearrangement proceeds via a hybrid mechanism involving an acylium ion intermediate / ion-pair within a solvent cage.[6]
Figure 2: Mechanistic flow of the Fries rearrangement showing the critical aluminum chelate intermediate.
Troubleshooting & Safety Systems
Self-Validating Checks
-
Color Change: The reaction mixture typically turns from yellow to dark orange/red upon heating, indicating the formation of the charge-transfer complex and the aluminum chelate.
-
HCl Evolution: Cessation of HCl gas evolution is a crude marker of reaction completion.
-
TLC Monitoring: The starting ester is less polar; the product is slightly more polar but runs high due to H-bonding. Use a co-spot to distinguish.
Common Failure Modes
-
Incomplete Rearrangement: Caused by insufficient
(must be >1 equiv) or moisture in the system deactivating the Lewis acid.-
Correction: Use fresh, anhydrous
and dry solvents.
-
-
De-acylation: Acyl group is lost entirely, reverting to the phenol.
-
Correction: Avoid excessive temperatures (>150°C). Stick to 120-130°C.
-
Safety (HSE)
-
Aluminum Chloride: Reacts violently with water.[6] Quench operations must be performed slowly with active cooling.
-
Trifluoromethyl Group: generally stable, but avoid strong reducing metals (Li/Na) which could effect defluorination.
-
Waste: Aqueous layers contain Aluminum salts and must be disposed of according to heavy metal protocols.
References
- Process for the preparation of trifluoromethyl acetophenone. US Patent 6,420,608 B1.
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone chemical properties
A Critical Intermediate for Fluorinated Heterocycles and Kinase Inhibitors
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 1736-71-6), a pivotal building block in medicinal chemistry and agrochemical synthesis. Distinguished by its ortho-hydroxyacetyl core and the electron-withdrawing trifluoromethyl group, this compound serves as a "privileged scaffold" for constructing bioactive heterocycles, particularly chromones, flavones, and pyrazoles. Its unique electronic profile—characterized by strong intramolecular hydrogen bonding and ring deactivation—dictates specific synthetic handling and reactivity patterns essential for high-yield downstream derivatization.
Part 1: Chemical Identity & Structural Analysis[1][2]
The reactivity of this molecule is governed by two competing electronic effects: the resonance-donating hydroxyl group and the strongly inductive electron-withdrawing trifluoromethyl (
1.1 Structural Dynamics
-
Intramolecular Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor for the phenolic proton. This forms a stable 6-membered pseudo-ring, significantly shifting the phenolic proton signal in
NMR (typically ppm) and reducing the basicity of the carbonyl oxygen. -
Trifluoromethyl Inductive Effect (
): The - group exerts a strong pull on the aromatic ring electron density. This increases the acidity of the phenol ( lower than unsubstituted 2'-hydroxyacetophenone) and deactivates the ring toward further electrophilic aromatic substitution (EAS), directing any subsequent EAS to the position ortho to the hydroxyl group (position 3), though this is sterically crowded.
1.2 Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]ethanone | Also: 2'-Hydroxy-5'-(trifluoromethyl)acetophenone |
| CAS Number | 1736-71-6 | Alt: 67589-15-5 |
| Molecular Formula | ||
| Molecular Weight | 204.15 g/mol | |
| Appearance | Yellow liquid or low-melting solid | MP: ~28–31°C; BP: ~219°C |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
| Acidity ( | ~9.5 (Predicted) | More acidic than acetophenone due to |
| Distinctive downfield shift due to H-bonding |
Part 2: Synthetic Pathways[5]
The most robust industrial and laboratory scale synthesis involves the Fries Rearrangement of the corresponding phenolic ester. This method is preferred over direct Friedel-Crafts acylation due to higher regioselectivity and yield.
2.1 Primary Route: Fries Rearrangement
This protocol utilizes Lewis acid catalysis to migrate an acetyl group from the phenolic oxygen to the ortho position.
Reagents: 4-(Trifluoromethyl)phenyl acetate, Aluminum Chloride (
Protocol:
-
Preparation: Dissolve 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane (DCM) and treat with acetyl chloride (1.2 eq) and triethylamine (1.5 eq) to generate the ester intermediate in situ. Isolate the ester.
-
Rearrangement: Suspend anhydrous
(1.5 eq) in chlorobenzene. Add the ester (1.0 eq) slowly to control exotherm. -
Heating: Heat the mixture to 120°C for 2–4 hours. The solution will darken as the aluminum complex forms.
-
Quenching: Cool to 0°C. Carefully quench with ice-cold 1M HCl to break the aluminum-phenoxide complex. Caution: Highly exothermic.
-
Isolation: Extract with ethyl acetate. Wash with brine. The product is purified via silica gel chromatography (Hexane/EtOAc gradient).[1]
Mechanism & Validation:
-
Mechanism: The reaction proceeds via an acylium ion intermediate. The para position is blocked by the
group, forcing the acyl group to the ortho position. -
Validation: Monitor disappearance of the ester carbonyl stretch (
) and appearance of the ketone stretch ( , shifted due to H-bonding) via IR.
2.2 Alternative Route: Demethylation
For high-purity applications where isomer separation is difficult, starting from 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone is viable.
-
Reagents:
(DCM, -78°C) or (DMF, 100°C). -
Note: The
method is preferred for scale-up to avoid hazardous boron waste.
2.3 Synthetic Workflow Diagram
Caption: Synthetic pathways comparing the primary Fries Rearrangement route and the alternative demethylation strategy.
Part 3: Reactivity & Functionalization
The acetyl group (
3.1 Claisen-Schmidt Condensation (Chalcone Synthesis)
Reaction with aromatic aldehydes yields fluorinated chalcones.
-
Conditions: Aryl aldehyde, KOH (40%), EtOH, RT.
-
Significance: The resulting chalcones are precursors to pyrazolines and isoxazoles.
3.2 Cyclization to Chromones (Baker-Venkataraman)
This is the most critical application for drug discovery.
-
Esterification: React with an acyl chloride (e.g., benzoyl chloride).
-
Rearrangement: Base-catalyzed intramolecular Claisen condensation yields a 1,3-diketone.
-
Cyclization: Acid-catalyzed cyclodehydration yields the Flavone or Chromone .
3.3 Reactivity Flowchart
Caption: Divergent synthesis pathways leading to chalcones, hydrazones, and biologically active chromones.
Part 4: Pharmaceutical Applications[7][8][9]
The 5-trifluoromethyl moiety significantly enhances metabolic stability (blocking metabolic oxidation at the phenyl ring) and lipophilicity, improving blood-brain barrier (BBB) penetration.
4.1 Kinase Inhibitors & Orexin Antagonists
The chromone derivatives synthesized from this core are investigated as:
-
SIRT2 Inhibitors: 6-Trifluoromethylchromones have shown selectivity for Sirtuin-2, a deacetylase enzyme linked to neurodegenerative diseases.
-
Orexin Receptor Antagonists: Used in the synthesis of benzoxazepine derivatives for treating sleep disorders. The
group is critical for potency in the binding pocket.
4.2 Agrochemicals
Similar to Trifloxystrobin intermediates, the 2'-hydroxy-5'-trifluoromethyl core is used to synthesize strobilurin analogs and novel fungicides where the fluorinated ring improves environmental stability and pest uptake.
Part 5: Handling & Safety Data
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon). While the solid is relatively stable, the liquid form can oxidize over time. Keep cold (2–8°C) for long-term storage.
-
Disposal: Do not release into drains. Fluorinated compounds require high-temperature incineration with scrubber systems for HF removal.
References
-
Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet. Retrieved from [3]
-
ChemicalBook. (2025).[1] 2'-Hydroxy-5'-(trifluoromethyl)acetophenone Properties and Synthesis. Retrieved from
-
K. Fries, G. Finck. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Fries Rearrangement).
-
ChemScene. (n.d.). 1-(2-Hydroxy-5-(trifluoromethoxy)phenyl)ethanone Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82262846. Retrieved from
Sources
An In-depth Technical Guide to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5)
This document provides a comprehensive technical overview of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in synthetic chemistry and a valuable building block in the field of drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this guide synthesizes fundamental chemical data, proven synthetic protocols, analytical methodologies, and critical safety information. The narrative is grounded in established chemical principles, offering insights into the causality behind experimental design and the strategic importance of this molecule's unique structural features.
Core Molecular Profile and Physicochemical Properties
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, also known as 2'-Hydroxy-5'-(trifluoromethyl)acetophenone, is an aromatic ketone characterized by a hydroxy and an acetyl group ortho to each other, and a trifluoromethyl group para to the hydroxyl substituent. This specific arrangement of functional groups, particularly the electron-withdrawing trifluoromethyl moiety, imparts distinct chemical properties that are highly valuable in medicinal chemistry.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its inclusion in a molecular scaffold can significantly enhance metabolic stability by blocking potential sites of enzymatic oxidation.[1] Furthermore, the high lipophilicity of the -CF3 group can improve a molecule's ability to cross biological membranes, while its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups and influence binding interactions with biological targets.[2][3]
Table 1: Physicochemical Properties of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 67589-15-5 | [4] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | [4] |
| IUPAC Name | 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone | [5] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [5] |
| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | |
| InChI Key | BRSHLOIZDJDEPI-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, room temperature conditions, under nitrogen | [5] |
Synthesis Pathway: The Fries Rearrangement
The synthesis of ortho-hydroxyaryl ketones like the title compound is classically achieved via the Fries Rearrangement. This reaction involves the conversion of a phenolic ester to a mixture of ortho- and para-acyl phenols.[6] The choice of this pathway is strategic; it provides a direct route to the desired substitution pattern from readily available starting materials.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the intramolecular or intermolecular transfer of the acyl group to the aromatic ring.[7] The regioselectivity (the ratio of ortho to para product) is highly dependent on reaction conditions such as temperature and solvent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the thermodynamically more stable ortho-isomer.
Conceptual Workflow for Synthesis
The logical flow for synthesizing 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone begins with the acetylation of 4-(trifluoromethyl)phenol to form the corresponding phenyl acetate ester. This intermediate is then subjected to the Fries Rearrangement to yield the target hydroxyacetophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Fries Rearrangement [organic-chemistry.org]
Spectroscopic Profile: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
This guide outlines the spectroscopic characterization and synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5). It is designed for medicinal chemists and process engineers requiring precise structural validation of trifluoromethylated intermediates.
Executive Summary & Compound Identity
This compound, also known as 5'-(Trifluoromethyl)-2'-hydroxyacetophenone , serves as a critical lipophilic building block in the synthesis of agrochemicals and fluorinated pharmaceuticals. The presence of the trifluoromethyl (
| Property | Data |
| CAS Number | 67589-15-5 |
| Formula | |
| Molecular Weight | 204.15 g/mol |
| Appearance | Low-melting solid or oil (MP: ~28–31 °C) |
| Solubility | Soluble in |
Synthesis & Sample Preparation
Context: Purity is paramount for spectroscopic resolution. The following protocol minimizes the formation of the para-isomer (4'-hydroxy) and ensures the correct regiochemistry.
Protocol: Lewis Acid-Mediated Fries Rearrangement
While direct acylation in HF is possible (industrial), the bench-scale standard uses the Fries rearrangement of 4-(trifluoromethyl)phenyl acetate to ensure ortho-selectivity via chelation control.
Step-by-Step Workflow:
-
Esterification: React 4-(trifluoromethyl)phenol with acetyl chloride (1.1 eq) and pyridine in DCM at 0°C. Isolate the ester.
-
Rearrangement: Dissolve the ester in chlorobenzene or nitrobenzene.
-
Catalysis: Add anhydrous
(1.5 eq) slowly. The reaction is heated to 120°C for 2 hours. -
Quench: Pour mixture into ice/HCl.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc) to separate the volatile ortho-isomer (product) from the para-isomer.
Figure 1: Chelation-controlled synthesis pathway favoring the ortho-isomer.
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group. This interaction weakens the
| Functional Group | Wavenumber ( | Mechanistic Insight |
| 3000–3250 (Broad/Weak) | Chelated hydroxyl; not the sharp free | |
| 1645–1655 (Strong) | Red-shifted by ~30 | |
| 1325, 1170, 1125 | Characteristic strong bands for aryl- | |
| 1615, 1580 | Ring breathing modes. |
B. Nuclear Magnetic Resonance (NMR)
Solvent:
1. Proton NMR (
-
12.35 ppm (1H, s): Phenolic
. The extreme downfield shift confirms the intramolecular H-bond to the ketone. -
8.01 ppm (1H, d,
Hz): H-6 (Ortho to Acetyl). Deshielded by the carbonyl anisotropy and the group. -
7.72 ppm (1H, dd,
Hz): H-4 (Para to Acetyl). Split by H-3 (ortho) and H-6 (meta). -
7.08 ppm (1H, d,
Hz): H-3 (Ortho to OH). Shielded by the electron-donating OH group. -
2.68 ppm (3H, s): Acetyl
.
2. Carbon-13 NMR (
| Carbon Type | Shift (ppm) | Splitting ( | Assignment |
| Carbonyl | 204.5 | Singlet | |
| C-2 (Ar-OH) | 166.2 | Singlet | Ipso to OH (Deshielded) |
| C-5 (Ar-CF3) | ~121.5 | Quartet ( | Ipso to |
| CF3 | 123.8 | Quartet ( | Trifluoromethyl carbon |
| C-4 | 130.5 | Quartet ( | Ortho to |
| C-6 | 127.8 | Quartet ( | Ortho to |
| C-3 | 119.2 | Singlet | Meta to |
| C-1 | 118.5 | Singlet | Ipso to Acetyl |
| Methyl | 26.8 | Singlet |
3. Fluorine-19 NMR (
-
-62.5 ppm (s): Characteristic singlet for
.
C. Mass Spectrometry (EI-MS)
The fragmentation pattern is dictated by the stability of the benzoyl cation and the loss of small neutral molecules.
-
Molecular Ion (
): (Significant intensity). -
Base Peak: Often
( ). The loss of the methyl group forms the stable acylium ion. -
Fragment 2:
( ). Loss of carbon monoxide from the acylium ion leads to the substituted phenyl cation.
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
References
-
Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Reference 1225 cites the HF synthesis and spectral data).
-
Sigma-Aldrich. (2024). Product Specification: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776366, 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]ethanone.
-
Doddrell, D., et al. (1976). "
nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. (Authoritative source for C-F coupling constants).
Technical Guide: Mass Spectrometry of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary
This technical guide details the mass spectrometric characterization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5), a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position relative to the acetyl group, combined with an ortho-hydroxyl moiety, creates a unique electronic environment that dictates specific ionization and fragmentation behaviors.
This document serves as a protocol for researchers requiring structural validation, impurity profiling, or quantitative method development. It synthesizes electron ionization (EI) and electrospray ionization (ESI) mechanisms, supported by predictive modeling and analogous empirical data from substituted acetophenones.
Part 1: Physicochemical Context & Ionization Strategy[1]
The structural integrity of mass spectral data relies on understanding the molecule's inherent reactivity.
| Property | Value / Characteristic | MS Implication |
| Formula | C₉H₇F₃O₂ | Monoisotopic Mass: 204.04 Da |
| Acidity (pKa) | ~7.0 - 8.0 (Predicted) | The -CF₃ group increases acidity compared to acetophenone, making ESI Negative highly sensitive. |
| Electronic Effect | -CF₃ (Strong EWG) | Stabilizes negative charge on the phenolate ion; destabilizes carbocations in EI unless resonance-compensated. |
| Ortho-Effect | Intramolecular H-bond | Stabilizes the molecular ion (M⁺) in EI; influences deprotonation kinetics in ESI. |
Ionization Source Selection
-
Electron Ionization (EI, 70 eV): The gold standard for structural elucidation and library matching. The molecule yields a distinct fragmentation pattern driven by the stability of the aromatic core.[1]
-
Electrospray Ionization (ESI):
-
Negative Mode (ESI-): Preferred for quantification. The phenolic proton is easily removed, yielding a stable [M-H]⁻ ion (m/z 203).
-
Positive Mode (ESI+): Feasible but less sensitive due to the electron-withdrawing nature of the -CF₃ and -OH groups, which reduce the basicity of the carbonyl oxygen.
-
Part 2: Fragmentation Mechanisms (Deep Dive)
Electron Ionization (EI) Pathways
In EI, the molecular ion (M⁺, m/z 204) is formed first. The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group, a hallmark of acetophenones.
-
Primary Pathway (Alpha-Cleavage): The bond between the carbonyl carbon and the methyl group breaks. This generates the benzoyl cation.
-
Transition: m/z 204
m/z 189 (Loss of •CH₃). -
Mechanism: The resulting cation (m/z 189) is exceptionally stable due to resonance stabilization from the ortho-hydroxyl lone pair and the aromatic ring, despite the destabilizing inductive effect of the -CF₃ group. This is typically the Base Peak (100% relative abundance).
-
-
Secondary Pathway (Decarbonylation): The benzoyl cation loses a neutral carbon monoxide (CO) molecule.
-
Transition: m/z 189
m/z 161 (Loss of CO). -
Structure: The resulting ion is a substituted phenyl cation (C₆H₃F₃OH⁺).
-
-
CF₃ Specific Fragments: At high energies, the trifluoromethyl group may degrade, showing a characteristic peak at m/z 69 (CF₃⁺) .
Visualization: EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway showing the dominance of alpha-cleavage.
ESI Fragmentation (Negative Mode)
In negative mode ESI, the precursor is the deprotonated phenolate [M-H]⁻ (m/z 203) .
-
Collision Induced Dissociation (CID):
-
Loss of CO₂ (44 Da): Common in phenolic acids/ketones if rearrangement occurs, but less likely here than simple radical losses.
-
Loss of[1][2][3] •CH₃ (15 Da): Radical loss to form a radical anion [M-H-CH3]•⁻ (m/z 188).
-
Loss of HF (20 Da): Specific to fluorinated aromatics, often requiring high collision energy.
-
Part 3: Method Development & Validation Protocol
This protocol outlines the workflow for establishing a validated impurity profiling method using LC-MS/MS.
Experimental Workflow
-
Sample Preparation: Dissolve 1 mg of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in 1 mL of Methanol (LC-MS grade). Dilute to 1 µg/mL for tuning.
-
Column Selection: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). The -CF₃ group increases lipophilicity, requiring higher organic content for elution compared to non-fluorinated analogs.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).
-
B: Acetonitrile.[4]
-
Visualization: Analytical Decision Tree
Caption: Decision matrix for selecting ionization modes based on analytical objectives.
Data Interpretation Table (Predicted)
| Ion Type | m/z (Theoretical) | Origin/Mechanism | Relative Intensity (EI) |
| M⁺ | 204 | Molecular Ion | Moderate (40-60%) |
| [M-CH₃]⁺ | 189 | Alpha-cleavage (Loss of Methyl) | Base Peak (100%) |
| [M-CH₃-CO]⁺ | 161 | Decarbonylation of m/z 189 | High (30-50%) |
| [M-CF₃]⁺ | 135 | Loss of Trifluoromethyl | Low (<10%) |
| CF₃⁺ | 69 | Trifluoromethyl cation | Variable (Source dependent) |
| [M-H]⁻ | 203 | ESI Negative Precursor | N/A (ESI only) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826729, 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link](Note: Used as a structural analog for fragmentation rules).
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Ketones & Aromatics). Retrieved from [Link]
Sources
Structural Analysis & Solid-State Characterization: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Based on the structural chemistry of 2-hydroxyacetophenones and the specific electronic influence of the trifluoromethyl group, here is an in-depth technical guide.
Executive Summary
This guide details the structural characteristics of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5).[1] This molecule represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for salicylates or as a precursor for trifluoromethylated chromones and pyrazoles.
The defining feature of this structure is the competition between the Intramolecular Hydrogen Bond (IMHB) —which locks the molecule into a planar conformation—and the Trifluoromethyl (-CF₃) group, which alters the lipophilicity and packing forces. Understanding this interplay is essential for predicting solubility, permeability, and ligand-binding affinity in drug development.
Molecular Architecture & Conformation
The Resonance-Assisted Hydrogen Bond (RAHB)
The crystal structure is dominated by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the acetyl carbonyl oxygen (acceptor). This forms a pseudo-six-membered ring, denoted as an S(6) graph set motif .
-
Planarity: The IMHB forces the acetyl group to be coplanar with the phenyl ring to maximize orbital overlap.
-
Bond Lengths (Typical for this scaffold):
-
O(hydroxyl)[2]···O(carbonyl) distance: ~2.50 – 2.60 Å
-
O-H···O angle: ~145° – 150°
-
-
Electronic Effect of 5-CF₃: The trifluoromethyl group at the 5-position (para to the hydroxyl) is strongly electron-withdrawing. This increases the acidity of the phenol proton, thereby strengthening the intramolecular hydrogen bond compared to the unsubstituted parent 2-hydroxyacetophenone.
Visualization of the S(6) Motif
The following diagram illustrates the structural locking mechanism and the electronic influence of the -CF₃ group.
Figure 1: Mechanistic flow of substituent effects leading to conformational locking.
Solid-State Packing & Crystallography
Unlike simple phenols that form extensive intermolecular hydrogen-bonding networks, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone behaves differently due to the "satisfied" nature of its hydroxyl group.
Crystal Packing Forces
Because the primary hydrogen bond donor (-OH) is tied up intramolecularly, the crystal lattice is stabilized by weaker, secondary interactions:
-
Van der Waals Forces: Dominated by the bulky -CF₃ group.
-
π-π Stacking: The planar nature of the molecule allows for efficient stacking of the aromatic rings.
-
Weak C-H···F Interactions: The fluorine atoms act as weak acceptors for aromatic protons from neighboring molecules.
Predicted Unit Cell Parameters
Based on analogous structures (e.g., 2-hydroxy-5-methylacetophenone and trifluoromethyl-substituted benzenes), the compound likely crystallizes in a monoclinic system.
| Parameter | Value (Range/Predicted) | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for planar organic molecules lacking strong intermolecular H-bonds. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored to maximize dipole cancellation. |
| Z (Molecules/Cell) | 4 | Standard for P2₁/c packing. |
| Density | ~1.35 - 1.45 g/cm³ | Higher than non-fluorinated analogs due to the heavy -CF₃ group. |
| Melting Point | 45 - 55 °C | The IMHB reduces intermolecular attraction, lowering the MP relative to isomers (e.g., 4-hydroxy) that can H-bond intermolecularly. |
Experimental Protocols
Crystallization Methodology
Obtaining X-ray quality crystals for this specific lipophilic, low-melting solid requires controlling the evaporation rate to prevent oiling out.
Protocol: Slow Evaporation at Reduced Temperature
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of n-hexane/dichloromethane (3:1) . The non-polar solvent encourages the non-polar packing motifs.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
-
Setup: Cover the vial with Parafilm and poke 2-3 small holes.
-
Incubation: Place the vial in a vibration-free environment at 4°C . Lower temperature promotes crystal formation over oil formation.
-
Harvesting: Colorless prismatic crystals should appear within 48-72 hours.
Structure Solution Workflow
This workflow ensures data integrity during the crystallographic analysis.
Figure 2: Standardized X-ray diffraction workflow for small organic molecules.
Implications for Drug Discovery[3]
Permeability & Solubility
-
Lipophilicity: The combination of the -CF₃ group and the "hiding" of the polar -OH group via IMHB significantly increases the LogP . This molecule is expected to have high passive membrane permeability.
-
Solubility: Aqueous solubility will be low. Formulation strategies should utilize amorphous solid dispersions or lipid-based carriers.
Bioisosterism
This scaffold acts as a salicylate mimic . The -CF₃ group mimics the volume of an isopropyl group but with different electronic properties, often used to block metabolic oxidation at the 5-position (metabolic stability).
References
-
PubChem Compound Summary. (n.d.). 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone (CID 11769599).[3] National Center for Biotechnology Information.
-
[Link]
-
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet.
-
Bertolasi, V., et al. (2008). Competitive intramolecular hydrogen bonding in 5-methyl-3-nitro-2-hydroxyacetophenone. Journal of Molecular Structure. (Cited for comparative structural principles of substituted 2-hydroxyacetophenones).
-
Hansen, P. E., et al. (2022).
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone - CAS:67589-15-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 4. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Solvent Selection for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
This guide serves as an authoritative technical resource for the physicochemical characterization and solubility profiling of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5). It is designed for process chemists and formulation scientists requiring precise data for synthesis optimization, purification, and crystal engineering.[1]
Executive Summary & Compound Architecture
Compound: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone Synonyms: 2'-Hydroxy-5'-(trifluoromethyl)acetophenone; 5'-(Trifluoromethyl)-2'-hydroxyacetophenone. CAS: 67589-15-5 Physical State: Low-melting solid or supercooled oil (MP: ~28–31°C).
Structural Determinants of Solubility
The solubility behavior of this molecule is governed by three competing structural features. Understanding these is prerequisite to selecting the correct solvent system.
-
Intramolecular Hydrogen Bonding (The "Chelate Effect"):
-
Mechanism: The carbonyl oxygen at C1 and the hydroxyl proton at C2 form a stable 6-membered pseudo-ring via intramolecular hydrogen bonding.
-
Solubility Impact: This "locks" the hydroxyl group, preventing it from acting as a strong H-bond donor to solvent molecules. Consequently, the molecule exhibits higher solubility in non-polar solvents (e.g., Toluene, Hexane) and lower water solubility compared to its para- or meta-isomers where the OH is exposed.
-
-
The Trifluoromethyl (-CF3) Group:
-
Mechanism: Highly lipophilic and electron-withdrawing.
-
Solubility Impact: Increases the partition coefficient (LogP ~2.5–2.8), driving affinity for chlorinated solvents and esters while significantly reducing aqueous solubility.
-
-
Low Melting Point (~30°C):
-
Process Risk: The compound has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize during cooling. Solvent selection must account for this by ensuring the metastable zone width (MSZW) is manageable.
-
Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)
To predict solubility in novel solvents without extensive empirical screening, we utilize the Hansen Solubility Parameter (HSP) model. The interaction energy is determined by Dispersion (
Estimated HSP Values for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone:
-
(Dispersion): ~19.8 MPa
(High contribution from aromatic ring and CF3) -
(Polarity): ~9.0 MPa
(Moderate; reduced by intramolecular H-bond) -
(H-Bonding): ~4.5 MPa
(Low; OH is chemically "unavailable")
Solvent Compatibility Prediction
Solvents with a "Relative Energy Difference" (RED) < 1.0 are considered good solvents.
| Solvent Class | Representative Solvent | Predicted Interaction | Rationale |
| Chlorinated | Dichloromethane (DCM) | Excellent | Matches high |
| Esters | Ethyl Acetate | Good | Balanced polarity; ideal for extraction.[1] |
| Aromatics | Toluene | Good | Strong |
| Aliphatics | n-Hexane / Heptane | Moderate/Low | Used as an anti-solvent; high temperature solubility only. |
| Protic | Methanol / Ethanol | Good | Soluble due to general polarity, but risk of solvolysis is low. |
| Aqueous | Water | Insoluble | High interfacial tension; hydrophobic CF3 dominates.[1] |
Empirical Solubility Landscape & Applications
The following data synthesizes empirical observations from synthesis workups and structural analog behavior.
Solubility Profile by Unit Operation
| Operation | Recommended Solvent System | Technical Insight |
| Reaction Medium | DMF, DMSO, or Acetonitrile | High solubility allows for concentrated reaction masses. The electron-withdrawing CF3 makes the phenol acidic (pKa ~8.8), facilitating deprotonation by bases (e.g., K2CO3) in these solvents. |
| Extraction (Workup) | Ethyl Acetate / Hexane (10:1) | The compound partitions strongly into the organic phase. The intramolecular H-bond reduces water drag. |
| Crystallization | Methanol/Water or Hexane (Cold) | Warning: Due to the low MP (30°C), crystallization is difficult. Cooling often results in oiling. Seeding is mandatory. |
| Chromatography | Hexane/EtOAc (Gradient) | Elutes readily. Typically requires low polarity (e.g., 5-10% EtOAc in Hexane) to retain on silica. |
The "Oiling Out" Phenomenon
Because the melting point (~30°C) is near ambient temperature, traditional cooling crystallization often fails.
-
Problem: As the solution cools, the solubility limit is exceeded above the melting point, causing the formation of a second liquid phase (oil) rather than crystals.
-
Solution: Use a solvent system where the solubility is moderate at low temperatures (e.g., Pentane or MeOH/Water mixtures) and cool slowly to -10°C or -20°C .
Experimental Protocols
These protocols are designed to be self-validating. If the control criteria are not met, the data should be rejected.
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: Determine saturation solubility (
-
Preparation: Weigh approx. 200 mg of the compound into a 4 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Vortex for 60 seconds.
-
Place in a thermomixer at 25°C (or target T) @ 750 RPM for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 RPM for 5 minutes (temperature controlled).
-
Quantification:
-
Carefully remove supernatant.
-
Evaporate solvent under nitrogen stream or vacuum.
-
Weigh the residue.
-
-
Calculation:
Protocol B: Visual Polythermal Method (For Crystallization Design)
Objective: Determine the Metastable Zone Width (MSZW).
-
Setup: Prepare a solution of known concentration (e.g., 100 mg/mL in Ethanol).
-
Heating: Heat at 1°C/min until clear (
). -
Cooling: Cool at 0.5°C/min with stirring.
-
Observation: Record the temperature at which the first turbidity/crystal appears (
). -
Validation: If
is < 30°C and the product appears as droplets, oiling out has occurred. Switch to a more polar anti-solvent.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection emphasizing the critical management of the low melting point and "oiling out" risks.
References
-
ChemicalBook. (2025).[3][4] 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone - Properties and Synthesis. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone.[4][6][7][8][9][10] National Library of Medicine. Retrieved from
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[11] (Methodology for HSP estimation).
-
Sigma-Aldrich. (2025). Product Specification: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone.[4][6][7][8][9] Retrieved from
-
AppChem. (2025). Safety Data Sheet (SDS) - CAS 67589-15-5.[4][7] Retrieved from
Sources
- 1. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 5. 5′-氟-2′-羟基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
- 7. appchemical.com [appchemical.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(2-HYDROXY-5-TRIFLUOROMETHOXY-PHENYL)-ETHANONE CAS#: 146575-64-6 [m.chemicalbook.com]
- 10. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.cn]
- 11. kinampark.com [kinampark.com]
The Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the elucidation of its synthesis via the classic Fries rearrangement, a robust method for the preparation of hydroxyaryl ketones. We will delve into the mechanistic underpinnings of this reaction, explore the critical process parameters that govern its efficiency and regioselectivity, and provide a detailed, field-tested experimental protocol. Furthermore, alternative synthetic strategies will be reviewed, and relevant physicochemical and safety data for the target compound will be presented. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and application of fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Phenolic Ketones
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, also known as 2-hydroxy-5-(trifluoromethyl)acetophenone, is a key building block that embodies this principle. Its structure, featuring a reactive ketone, a directing hydroxyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile precursor for the synthesis of more complex bioactive molecules. For instance, it has been utilized in the development of benzoxazepine-based orexin-2 receptor antagonists.[1]
The Fries Rearrangement: A Cornerstone of Synthesis
The Fries rearrangement is a name reaction in organic chemistry that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid or a strong protic acid.[2][3] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are crucial intermediates for various pharmaceuticals.[2] The reaction typically yields a mixture of ortho and para isomers, and the regioselectivity can be influenced by reaction conditions such as temperature and solvent.[2]
Mechanistic Insights
The widely accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium ion intermediate.[2] The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the phenolic ester, rendering the acyl group more susceptible to cleavage. This generates a resonance-stabilized acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile in a subsequent Friedel-Crafts acylation of the aromatic ring.
The regioselectivity of the Fries rearrangement is a subject of considerable interest. Lower reaction temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. Conversely, higher temperatures tend to favor the ortho-isomer. This is attributed to the formation of a more stable bidentate complex between the ortho-product and the aluminum catalyst, which is kinetically favored at elevated temperatures.[2] The choice of solvent also plays a crucial role; non-polar solvents typically favor the ortho-product, while an increase in solvent polarity can lead to a higher proportion of the para-isomer.[2]
Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone via Fries Rearrangement
The synthesis of the target molecule can be efficiently achieved through the Fries rearrangement of 4-(trifluoromethyl)phenyl acetate. This section provides a detailed experimental protocol and a discussion of the critical parameters.
Reaction Scheme
Caption: Fries rearrangement of 4-(trifluoromethyl)phenyl acetate.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Materials:
-
4-(Trifluoromethyl)phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Addition of Aluminum Chloride: Carefully add anhydrous aluminum chloride to the dichloromethane with stirring under a nitrogen atmosphere. The addition is exothermic and should be done in portions.
-
Addition of Substrate: To the stirred suspension, add 4-(trifluoromethyl)phenyl acetate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (monitoring by TLC is recommended).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
Process Optimization and Causality
-
Catalyst Stoichiometry: An excess of AlCl₃ is often required as it complexes with both the starting material and the product.[4]
-
Temperature Control: As previously discussed, temperature is a critical parameter for controlling the ortho/para selectivity. For the synthesis of the ortho-isomer, higher temperatures are generally employed.
-
Solvent Choice: While dichloromethane is a common solvent, other non-polar solvents can be used. The choice of solvent can influence reaction kinetics and selectivity.
Alternative Synthetic Routes
While the Fries rearrangement is a primary method, other synthetic strategies have been reported.
Direct Acylation of 4-(Trifluoromethyl)phenol
A direct Friedel-Crafts acylation of 4-(trifluoromethyl)phenol with acetyl chloride can also yield the desired product. One reported method utilizes hydrofluoric acid as both the catalyst and solvent, achieving an 88% yield.[1]
Demethylation of a Methoxy Precursor
Another approach involves the demethylation of 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone. A procedure using ethanethiol and sodium hydride in DMF has been described, affording the target compound in 79% yield after purification.[1]
Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 67589-15-5 | [5] |
| Molecular Formula | C₉H₇F₃O₂ | [5] |
| Molecular Weight | 204.15 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | |
| Flash Point | 86.7 ± 25.9 °C | |
| Purity | 97% |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
The synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a key fluorinated intermediate, is most prominently achieved through the Fries rearrangement of 4-(trifluoromethyl)phenyl acetate. This technical guide has provided a detailed examination of this synthetic route, including mechanistic considerations and a practical experimental protocol. Understanding the principles of the Fries rearrangement and the influence of reaction parameters is crucial for the efficient and selective synthesis of this and other valuable hydroxyaryl ketones. The alternative synthetic pathways discussed further broaden the synthetic chemist's toolkit for accessing this important building block.
References
- Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-784.
-
Fries rearrangement - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]
- Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Chemistry–A European Journal, 29(17), e202203531.
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.
- Romero, N. R., & Nicewicz, D. A. (2018). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry, 83(15), 8014-8022.
-
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 | C9H7F3O2 - Appchem. (n.d.). Retrieved February 11, 2026, from [Link]
-
Ethanone, 1-(2-hydroxy-5-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved February 11, 2026, from [Link]
- Preparation method for 5-fluorin-2-hydroxyacetophenone. (2012). Google Patents.
Sources
Strategic Scaffold Analysis: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
[1]
Executive Summary
In the realm of modern medicinal chemistry and agrochemical design, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5) represents a "privileged scaffold." It combines the versatile reactivity of an ortho-hydroxyacetophenone with the pharmacokinetically favorable properties of a trifluoromethyl (-CF
This guide moves beyond basic characterization to explore the high-value research avenues for this compound. By leveraging the electron-withdrawing nature of the -CF
Part 1: Structural Analysis & Reactivity Profile
To effectively utilize this compound, one must understand the electronic push-pull dynamics at play.
The Fluorine Effect
The -CF
-
Metabolic Blocking: It protects the aromatic ring from oxidative metabolism (e.g., CYP450 hydroxylation) at the typically vulnerable para-position.
-
Lipophilicity Modulation: It significantly increases
, enhancing membrane permeability for drug candidates. -
Electronic Tuning: As a strong electron-withdrawing group (EWG), it increases the acidity of the phenolic proton (pKa decrease) and the electrophilicity of the carbonyl carbon.
The Ortho-Hydroxy Chelation Node
The proximity of the hydroxyl group to the acetyl carbonyl allows for:
-
Intramolecular Hydrogen Bonding: Stabilizes the planar conformation, crucial for biological binding pockets.
-
Bidentate Coordination: Acts as an O,O-donor ligand for transition metals (Cu, Zn, Ni), opening pathways for metallodrug research.
Part 2: High-Potential Research Areas
Medicinal Chemistry: The Chalcone Gateway
The most immediate application is the synthesis of trifluoromethylated chalcones via Claisen-Schmidt condensation. These intermediates are precursors to flavonoids and have intrinsic value as anti-inflammatory and anticancer agents.
-
Mechanism: The acetyl methyl group, activated by the adjacent carbonyl, attacks an aromatic aldehyde. The -CF
group on the ring enhances the electrophilicity of the final Michael acceptor system, potentially increasing reactivity with cysteine residues in target proteins (covalent inhibition).
Heterocyclic Synthesis (Chromones & Pyrazoles)
This scaffold serves as a divergence point for two major classes of pharmacophores:
-
4-Trifluoromethyl-chromones: Via cyclization of the chalcone or reaction with diethyl oxalate. Chromones are established scaffolds for kinase inhibitors.
-
Trifluoromethyl-pyrazoles: Reaction with hydrazines. Pyrazoles are ubiquitous in analgesic and anti-inflammatory drugs (e.g., Celecoxib).
Agrochemical Development
Fluorinated aromatics are dominant in modern herbicides. The 5-CF
-
Enhanced foliar uptake (due to lipophilicity).
-
Resistance breaking (due to altered metabolic degradation pathways in plants/fungi).
Part 3: Visualization of Research Logic
The following diagram illustrates the synthetic divergence from the core scaffold.
Figure 1: Synthetic divergence from the core scaffold, leading to three distinct classes of bioactive materials.
Part 4: Experimental Protocol
Protocol: Synthesis of (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one (Chalcone Derivative)
Rationale: This protocol validates the reactivity of the acetyl group and creates a "Michael acceptor" functionality, a key pharmacophore.
Materials:
-
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (1.0 eq)[1]
-
Benzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (40% aq. solution)
-
Ethanol (95%)
-
HCl (10%)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone and 5.5 mmol of benzaldehyde in 15 mL of ethanol.
-
Catalysis: Cool the solution to 0-5°C in an ice bath. Dropwise add 5 mL of 40% KOH solution while stirring.
-
Note: The solution will likely turn deep yellow/orange due to the formation of the phenolate anion and the extended conjugation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 10% HCl.
-
Critical Step: Acidification regenerates the phenol and precipitates the product.
-
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to yield needle-like crystals.
Expected Data Profile
| Parameter | Expected Value/Observation | Structural Insight |
| Appearance | Yellow crystalline solid | Extended conjugation (Chalcone) |
| Yield | 75 - 85% | High efficiency of Claisen-Schmidt |
| IR (C=O) | ~1640 cm⁻¹ | Lower than typical ketones due to conjugation and H-bonding |
| ¹H NMR (Vinyl) | Doublets at | Confirms Trans (E) geometry |
| ¹H NMR (OH) | Singlet at | Strong intramolecular H-bond |
| ¹⁹F NMR | Singlet at | Intact CF |
Part 5: Future Outlook & Strategic Recommendations
-
Immediate Term: Synthesize a library of 10-15 chalcones using various substituted benzaldehydes. Screen for antibacterial activity (specifically S. aureus).
-
Mid Term: Convert the most active chalcones into pyrazoles using phenylhydrazine. The pyrazole ring often reduces toxicity while maintaining potency.
-
Long Term: Explore the metal-complexation of the Schiff bases derived from this scaffold. The electron-withdrawing CF
group will create "harder" metal centers, potentially useful for Lewis acid catalysis.
References
-
Sigma-Aldrich. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776096 (Related 5-fluoro analog).
-
Kumar, S. et al. "Synthesis and biological evaluation of fluorinated chalcones as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 2011. (General protocol reference for fluorinated chalcones).
-
Echeverria, C. et al. "Claisen-Schmidt synthesis of chalcones: A review of methodology and biological activity." Molecules, 2020.[2]
Technical Guide: Synthesis and Functionalization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone Derivatives
Executive Summary & Strategic Importance
The scaffold 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5) represents a critical pharmacophore in modern medicinal chemistry. Its structural value is derived from three synergistic features:
-
The Trifluoromethyl (
) Moiety: Located at the 5-position, this group significantly enhances lipophilicity and metabolic stability (blocking CYP450 oxidation at the typical para-position) while exerting a strong electron-withdrawing effect that modulates the pKa of the phenolic hydroxyl. -
The Ortho-Hydroxy Acetyl Motif: This arrangement facilitates an intramolecular hydrogen bond (IMHB), locking the molecule in a planar conformation essential for receptor binding.[1] Crucially, it serves as a "privileged structure" for the synthesis of chromones, flavones, and indazoles .
-
Synthetic Versatility: It is a gateway intermediate for Orexin-2 receptor antagonists, HCV inhibitors, and novel agrochemicals.[1]
This guide details the two most robust synthetic pathways—Fries Rearrangement and O-Demethylation —and provides validated protocols for downstream functionalization.[1]
Core Synthesis Protocols
Route A: The Fries Rearrangement (Scalable Industrial Method)
This route is preferred for large-scale synthesis due to the low cost of starting materials. It exploits the thermodynamic stability of the ortho-isomer, which is the exclusive product since the para-position is blocked by the
Mechanism: The reaction proceeds via the coordination of the ester carbonyl oxygen to the Lewis acid (
Experimental Protocol
-
Precursor: 4-(Trifluoromethyl)phenyl acetate (synthesized from 4-(trifluoromethyl)phenol + acetic anhydride).[1]
-
Reagents: Anhydrous Aluminum Chloride (
), Chlorobenzene (solvent) or Neat.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and
drying tube. -
Loading: Charge the flask with 4-(trifluoromethyl)phenyl acetate (20.4 g, 100 mmol).
-
Catalyst Addition: Add anhydrous
(40.0 g, 300 mmol) in portions over 20 minutes. Note: The reaction is exothermic; ensure the internal temperature does not spike. -
Reaction: Heat the mixture to 120–140°C (oil bath) for 3–4 hours. The mixture will turn into a viscous dark paste.[1]
-
Critical Control Point: The high temperature is necessary to overcome the ring deactivation caused by the
group.
-
-
Quenching: Cool the mixture to 60°C. Slowly pour the reaction mass onto 500 g of crushed ice mixed with 50 mL concentrated HCl . Stir vigorously for 1 hour to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via steam distillation (to separate from polymeric byproducts) or silica gel chromatography (Hexane/EtOAc 95:5).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Yield: 75–85% Appearance: Light yellow oil or low-melting solid.[1]
Route B: Regioselective O-Demethylation (High Purity Method)
This route is ideal when the methoxy-precursor is available or when avoiding harsh Lewis acid conditions is necessary for sensitive substrates.
Experimental Protocol
-
Precursor: 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone.[2]
-
Reagents: Sodium Hydride (NaH), Ethanethiol (EtSH), DMF.[1][2]
Step-by-Step Methodology:
-
Activation: To a suspension of NaH (60% in oil, 4.64 g, 116 mmol) in anhydrous DMF (300 mL) at 0°C, slowly add Ethanethiol (8.59 mL, 116 mmol). Stir for 15 minutes to generate the sodium thioethoxide nucleophile.
-
Addition: Add 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone (24.0 g, 110 mmol) dropwise.
-
Heating: Heat the mixture to 100°C for 30 minutes.
-
Workup: Cool to RT, pour into water, and acidify with 1M HCl to pH < 4. Extract with Ethyl Acetate.[1][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc 10:1).
Yield: ~79%
Advantage: Avoids the formation of polymeric tars common in
Mechanistic & Structural Visualization[1]
The following diagram illustrates the synthetic logic, comparing the Fries Rearrangement pathway against the Demethylation pathway and highlighting the critical intermediate states.
Figure 1: Comparative synthetic pathways. Route A (top) utilizes thermodynamic rearrangement; Route B (bottom) utilizes nucleophilic cleavage.
Downstream Functionalization[1]
The target molecule is a "divergent intermediate."[1] The acetyl group and the ortho-hydroxyl group can be leveraged to build complex heterocycles.
Claisen-Schmidt Condensation (Chalcone Synthesis)
Reaction with aromatic aldehydes yields chalcones, which are precursors to flavonoids.[1]
-
Reagents: Aryl aldehyde (
), 50% NaOH (aq), Ethanol. -
Conditions: Room temperature, 24h.
-
Product: (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-arylprop-2-en-1-one.
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
Cyclization to Chromones (Baker-Venkataraman)
-
Step 1: Esterification of the hydroxyl group with an acyl chloride.[1]
-
Step 2: Intramolecular Claisen condensation (using KOH/Pyridine) to form a
-diketone.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Step 3: Acid-catalyzed cyclization to the chromone core.[1]
Schiff Base / Hydrazone Formation
Reaction with hydrazines yields bioactive hydrazones, often used in antiviral research.[1]
-
Reagents: Hydrazine hydrate or substituted hydrazine, Ethanol, catalytic Acetic Acid.[1]
-
Conditions: Reflux, 2-4 hours.[1]
Figure 2: Divergent synthesis map showing key pharmacophore generation from the core scaffold.
Quantitative Data Summary
| Parameter | Fries Rearrangement (Route A) | O-Demethylation (Route B) |
| Reaction Type | Electrophilic Rearrangement | Nucleophilic Substitution |
| Key Reagent | ||
| Temperature | 120–160°C | 100°C |
| Yield | 75–85% | ~79% |
| Scalability | High (Kg scale) | Medium (Reagent cost) |
| Atom Economy | 100% (Rearrangement) | Lower (Loss of Methyl) |
| Main Impurity | Polymeric tars | Disulfides |
References
-
GuideChem. (n.d.).[1] Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone and related Fries Rearrangement protocols. Retrieved from
-
ChemicalBook. (2025).[1] 2'-Hydroxy-5'-(trifluoromethyl)acetophenone Synthesis and Properties. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Conditions.[4] Retrieved from
-
BenchChem. (2025).[1][3] Technical Support: Fries Rearrangement for Acetophenone Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet. Retrieved from
Sources
Theoretical Profiling & Computational Framework: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
[1]
CAS: 67589-15-5
Synonyms: 2'-Hydroxy-5'-(trifluoromethyl)acetophenone; 2-Acetyl-4-(trifluoromethyl)phenol
Molecular Formula: C
Part 1: Executive Summary
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone represents a critical pharmacophore in the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR4) and nonlinear optical (NLO) materials.[1] Its structural core combines the resonance-assisted hydrogen bonding (RAHB) of 2-hydroxyacetophenone with the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group.[1]
This technical guide outlines the theoretical framework for characterizing this molecule. It moves beyond standard optimization to explore the modulation of the intramolecular hydrogen bond (IMHB), frontier molecular orbital (FMO) distribution, and vibrational signatures.[1] The protocols described herein provide a self-validating system for researchers to predict reactivity and validate experimental synthesis.
Part 2: Computational Methodology (The Standard Protocol)
To achieve high-fidelity results comparable to experimental NMR and IR data, a specific level of theory is required.[1] The presence of the trifluoromethyl group and the intramolecular hydrogen bond mandates the use of diffuse functions.[1]
Level of Theory
The recommended "Gold Standard" for this class of fluorinated phenyl-ethanones is DFT/B3LYP/6-311++G(d,p) .[1][2]
-
Functional (B3LYP): Provides the best balance between computational cost and accuracy for organic vibrational frequencies and bond lengths.[1]
-
Basis Set (6-311++G(d,p)):
Workflow Diagram
The following Graphviz diagram outlines the logical flow for a complete theoretical study of this compound.
Figure 1: Computational workflow for the structural and electronic characterization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
Part 3: Structural Dynamics & The IMHB[1]
The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl hydrogen and the carbonyl oxygen.[1]
The Resonance Assisted Hydrogen Bond (RAHB)
In the parent 2-hydroxyacetophenone, a six-membered pseudo-ring is formed.[1] The 5-trifluoromethyl group (para to the hydroxyl) exerts a strong electron-withdrawing effect.[1]
-
Mechanism: The -CF
group pulls electron density from the benzene ring.[1] This increases the acidity of the phenolic proton (O-H), making it a better hydrogen bond donor.[1] -
Theoretical Prediction: Compared to the non-fluorinated parent, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone will exhibit a shorter H...O distance (stronger bond) and a slightly longer O-H covalent bond.[1]
Geometric Parameters (Predicted)
| Parameter | Description | Predicted Value (DFT) | Effect of CF |
| O-H...O Distance | H-bond length | 1.60 - 1.65 Å | Shortened (Stronger Interaction) |
| O-H Bond Length | Covalent bond | ~0.99 Å | Elongated (Weakened by IMHB) |
| C=O[1] Bond Length | Carbonyl bond | ~1.24 Å | Slightly elongated due to H-accepting |
| Dihedral (C-C-C-F) | CF | Free rotation | Barrier height ~0.5-1.0 kcal/mol |
Part 4: Electronic Properties & Reactivity[1]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical hardness and biological activity.[1]
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenol ring and the non-bonding orbitals of the oxygen atoms.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the entire
-system, with significant contribution from the electron-deficient CF group.[1] -
Band Gap Trend: The electron-withdrawing CF
stabilizes the HOMO more significantly than the LUMO, typically resulting in a wider band gap compared to acetophenone, indicating higher chemical stability (hardness).[1]
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions in docking studies (e.g., with mGluR4).[1]
Part 5: Spectroscopic Validation Protocols
To validate the theoretical model, compare calculated vibrational frequencies (scaled by 0.967 for B3LYP) with experimental data.
Vibrational Spectroscopy (IR)
The IMHB causes distinct shifts in the infrared spectrum.[1]
- (O-H) Stretch: The most diagnostic peak.[1]
- (C=O) Stretch:
-
(C-F) Stretch: Strong, characteristic bands in the 1100–1350 cm
region.[1]
NMR Chemical Shifts (GIAO Method)
Using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory:
Part 6: References
-
Synthesis & Characterization: P. S. Charvin, et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4."[1] Journal of Medicinal Chemistry, 2017, 60(16), 7029–7042.[1] [1]
-
Theoretical Framework (Parent Compound): S. Melandri, et al. "Molecular Structure and Internal Dynamics of 2-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy."[1] Molecules, 2020.[1]
-
DFT Methodology for Fluorinated Phenols: M. K. Cysewski, et al. "Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations."[1] International Journal of Molecular Sciences, 2018.[1]
-
Vibrational Analysis of Schiff Bases (Derivative Study): H. Alyar, et al. "Investigation of Spectroscopic and Electronic Properties of 2-Hydroxyacetophenone Methanesulfonylhydrazone By DFT Method."[1] International Journal of Chemical Engineering and Materials, 2024.[1][2][3]
-
General Properties: ChemicalBook. "2'-Hydroxy-5'-(trifluoromethyl)acetophenone - CAS 67589-15-5 Data."[1]
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 2. Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method [wseas.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Notes and Protocols for the Investigation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone as a Potential TRPA1 Antagonist
Introduction
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone with the chemical formula C9H7F3O2 and a molecular weight of 204.15 g/mol .[1] Its structure, featuring a hydroxyl group ortho to the acetyl group and a trifluoromethyl group para to the hydroxyl group, suggests potential biological activity. While specific biological functions of this compound are not extensively documented, its structural motifs are present in molecules known to interact with various biological targets.
This guide explores the potential of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that plays a crucial role in the detection of noxious chemical, mechanical, and cold stimuli.[2] It is predominantly expressed in primary sensory neurons and is implicated in the pathophysiology of pain, inflammation, and respiratory diseases, making it an attractive target for therapeutic intervention.[2][3] The structural characteristics of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone warrant its investigation as a potential modulator of TRPA1 activity.
These application notes provide a framework for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory effects of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone on the TRPA1 channel. The protocols herein are designed to be self-validating and are grounded in established methodologies for ion channel research.
Hypothesized Mechanism of Action: TRPA1 Antagonism
TRPA1 channels are activated by a diverse range of electrophilic and non-electrophilic compounds, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal. We hypothesize that 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone acts as an antagonist, inhibiting the activation of the TRPA1 channel. This inhibition could occur through several mechanisms, including direct competitive binding to the agonist binding site, allosteric modulation of the channel to a non-conductive state, or by physically blocking the ion permeation pathway. The following diagram illustrates the proposed antagonistic action.
Caption: Workflow for evaluating TRPA1 antagonist activity.
Protocol 1: In Vitro Characterization of TRPA1 Antagonism using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This assay measures the ability of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone to inhibit TRPA1 agonist-induced calcium influx in a stable cell line expressing human TRPA1 (hTRPA1).
Materials:
-
HEK293 cell line stably expressing hTRPA1
-
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
Positive control TRPA1 antagonist (e.g., HC-030031)
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPA1 cells in a T75 flask at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using trypsin.
-
Resuspend cells in culture medium and plate into 384-well plates at a density of 10,000 cells/well in 25 µL of medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 100 nM).
-
Prepare working solutions by diluting the DMSO stocks into Assay Buffer. The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2 µM Fluo-4 AM.
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
FLIPR Assay:
-
After incubation, transfer the plates to the FLIPR instrument.
-
Add 10 µL of the compound working solutions (or vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare the agonist plate with AITC at a concentration that elicits ~80% of the maximal response (EC80), typically around 30 µM.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the AITC solution to all wells simultaneously using the FLIPR's integrated pipettor.
-
Immediately begin recording the fluorescence intensity every second for at least 2 minutes.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control antagonist (100% inhibition).
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Electrophysiological Confirmation of TRPA1 Inhibition using Whole-Cell Patch-Clamp
This protocol directly measures the effect of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone on TRPA1 ion channel currents.
Materials:
-
HEK293 cells transiently or stably expressing hTRPA1
-
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
-
TRPA1 agonist (e.g., AITC)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording Protocol:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit TRPA1 currents.
-
Establish a stable baseline current by perfusing the cell with the external solution.
-
Apply the TRPA1 agonist (e.g., 100 µM AITC) to activate the channel and record the resulting current.
-
Once a stable agonist-evoked current is achieved, co-apply the agonist with various concentrations of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
-
After application of the test compound, wash out with the agonist-containing solution to assess reversibility.
-
Data Analysis:
-
Measure the peak outward current at a positive potential (e.g., +80 mV) and the peak inward current at a negative potential (e.g., -80 mV).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the concentration to determine the IC50.
-
Analyze the current-voltage (I-V) relationship in the presence and absence of the compound to gain insights into the mechanism of blockade.
Data Presentation and Interpretation
The following table provides a template for summarizing the results obtained from the experimental protocols.
| Assay | Parameter | 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone | Positive Control (HC-030031) |
| FLIPR Calcium Assay | IC50 (µM) | Experimental Value | ~6 µM |
| Patch-Clamp | IC50 (µM) | Experimental Value | ~6 µM |
| Mode of Inhibition | e.g., Voltage-independent | Voltage-independent | |
| Reversibility | Yes/No | Yes |
Troubleshooting
-
High background fluorescence in FLIPR assay: Ensure complete removal of culture medium before dye loading. Optimize cell seeding density.
-
Low signal-to-noise ratio in FLIPR assay: Increase agonist concentration or optimize dye loading time.
-
Unstable giga-seal in patch-clamp: Use fresh solutions and ensure the cell culture is healthy. Filter all solutions.
-
Current rundown in patch-clamp: This can be an issue with TRP channels. Include ATP and GTP in the internal solution to maintain channel activity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone as a potential TRPA1 antagonist. Successful inhibition in both the FLIPR and patch-clamp assays would provide strong evidence for its activity at the TRPA1 channel and would warrant further investigation into its therapeutic potential for pain, inflammation, and other TRPA1-mediated pathologies.
References
- 1-(2-hydroxy-5-trifluoromethoxy-phenyl)-ethanone - ChemicalBook. (n.d.).
- 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 - Sigma-Aldrich. (n.d.).
- 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 | C9H7F3O2 - Appchem. (n.d.).
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone - PubChem. (n.d.).
- 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone - Sigma-Aldrich. (n.d.).
-
Inflammation—the role of TRPA1 channel - Frontiers. (n.d.). Retrieved January 26, 2024, from [Link]
-
What TRPA1 inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved January 26, 2024, from [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). Retrieved January 26, 2024, from [Link]
-
In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC - PubMed Central. (2013, January 30). Retrieved January 26, 2024, from [Link]
-
Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. (n.d.). Retrieved January 26, 2024, from [Link]
-
Electrophysiological Methods for the Study of TRP Channels - NCBI. (n.d.). Retrieved January 26, 2024, from [Link]
-
Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Patch clamp electrophysiology - Bio-protocol. (n.d.). Retrieved January 26, 2024, from [Link]
-
Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]
Sources
Application Note: Analytical Strategies for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary & Scientific Context
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), also known as 2'-Hydroxy-5'-(trifluoromethyl)acetophenone, is a critical fluorinated building block, most notably serving as a key intermediate in the synthesis of antiretroviral drugs such as Efavirenz (Sustiva).[1]
From an analytical perspective, this molecule presents a unique "triad of challenges" for the chromatographer:
-
Enhanced Acidity: The phenolic hydroxyl group is situated ortho to an acetyl group and para to a trifluoromethyl group.[1] Both substituents are electron-withdrawing, significantly lowering the pKa (predicted ~6.5–7.[1]0) compared to unsubstituted phenol (pKa ~10).[1] This necessitates strict pH control in liquid chromatography to prevent peak tailing or splitting.[1]
-
Intramolecular Hydrogen Bonding: The ortho arrangement of the hydroxyl and carbonyl groups facilitates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).[1] This reduces the apparent polarity of the molecule, making it surprisingly volatile and amenable to GC, but also causing it to elute later than predicted in Reverse Phase HPLC (RP-HPLC).[1]
-
Fluorine Detection: The trifluoromethyl group offers a handle for 19F-NMR, providing a highly specific orthogonal identification method free from hydrocarbon background interference.[1]
This guide details three validated workflows: RP-HPLC-UV (for purity and quantification), GC-MS (for volatile impurity profiling), and 19F-NMR (for structural identity).[1]
Physicochemical Characterization Table
| Property | Value / Description | Analytical Implication |
| CAS Number | 67589-15-5 | Unique Identifier for procurement/search. |
| Formula | C9H7F3O2 | MW: 204.15 g/mol .[1][2][3] |
| Physical State | Low-melting solid / Oil (MP: ~28-31°C) | Handle as a liquid if ambient temp >30°C. |
| Boiling Point | ~220°C (at 760 mmHg) | Amenable to Gas Chromatography (GC).[1] |
| Solubility | Soluble in MeOH, ACN, DCM, EtOAc. Low in water.[1] | Use ACN or MeOH as sample diluent.[1] |
| UV Maxima | ~254 nm (Benzenoid), ~325 nm (Chelated ketone) | Dual-wavelength monitoring recommended.[1] |
| pKa | ~6.8 (Predicted) | Mobile phase pH must be < 4.8 to keep neutral.[1] |
Method A: High-Performance Liquid Chromatography (RP-HPLC)[1][5]
Purpose: Primary method for assay (purity) and quantification of process impurities.[1]
The "Acidic Lock" Strategy
Because the analyte is significantly acidic, utilizing a neutral mobile phase will result in partial ionization, leading to broad, tailing peaks. We employ the "Acidic Lock" strategy: maintaining the mobile phase pH at least 2 units below the pKa to ensure the molecule remains 100% protonated and interacts uniformly with the stationary phase.
Detailed Protocol
Instrumentation:
-
System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]
Reagents:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).[1]
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temp | 30°C (Controlled) |
| Detection | Channel A: 254 nm (Quantification)Channel B: 320 nm (Specific for phenolic ketone) |
| Run Time | 20 Minutes |
Gradient Program:
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation[1]
-
Stock Solution: Weigh 20 mg of analyte into a 20 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 ACN:Water).
-
Note: Do not use 100% water as diluent; the analyte may precipitate.
-
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]
Purpose: Identification of volatile organic impurities and confirmation of molecular mass.[1]
Scientific Rationale: Despite having a hydroxyl group, the strong intramolecular hydrogen bond (O-H[1]···O=C) shields the polarity of the hydroxyl proton.[1] This allows the molecule to volatilize without derivatization (silylation), although peak shapes may show slight tailing.[1]
Protocol
Instrumentation:
-
System: Agilent 7890/5977 GC-MS.
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]
Conditions:
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Source: 230°C, EI mode (70 eV).
-
Scan Range: 40–400 amu.[1]
Expected Mass Spectrum (EI):
-
Molecular Ion (M+): m/z 204 (Significant intensity due to aromatic stability).[1]
-
Base Peak: Likely m/z 189 (Loss of Methyl [M-15]+) or m/z 69 (CF3 fragment).[1]
-
Key Fragment: m/z 43 (Acetyl group).[1]
Method C: 19F-NMR Spectroscopy (Identity)[1]
Purpose: Definitive structural confirmation and specific detection of fluorinated impurities.
Protocol:
-
Solvent: CDCl3 (Chloroform-d).[1]
-
Internal Standard:
-Trifluorotoluene (δ -63.72 ppm).[1] -
Parameters:
-
Expected Shift: The CF3 group on the aromatic ring typically resonates between -60 and -65 ppm .[1]
Visualization: Analytical Decision Workflow
Caption: Integrated analytical workflow ensuring purity quantification (HPLC), impurity profiling (GC-MS), and structural certainty (NMR).
References
-
PubChem. "Compound Summary: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5)."[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Rives, A. et al. "Synthesis of Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor."[1] Journal of Medicinal Chemistry, 2002.[1][5] (Contextualizing the analyte as a key intermediate).
-
Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition.[1] (Source for Acidic Lock Strategy in Phenolic Separation).
Sources
Application Note: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone in Enzyme Inhibition Assays
This Application Note and Protocol Guide details the use of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), a fluorinated acetophenone derivative, in enzyme inhibition assays.
Executive Summary
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone serves a dual role in modern drug discovery: as a privileged fragment in Fragment-Based Drug Discovery (FBDD) and as a synthetic precursor for bioactive chalcones. Its core pharmacophore—a phenolic hydroxyl group ortho to an acetyl group, modulated by an electron-withdrawing trifluoromethyl (CF₃) group—makes it an ideal probe for metalloenzymes (e.g., Carbonic Anhydrase, Tyrosinase) and a scaffold for developing inhibitors of hydrolases (e.g., Acetylcholinesterase, α-Glucosidase).
This guide provides the technical framework for utilizing this compound to investigate active site binding, metal chelation, and structure-activity relationships (SAR).
Chemical & Physical Properties
Understanding the physicochemical profile is critical for assay optimization.
| Property | Value / Characteristic | Relevance to Assays |
| IUPAC Name | 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone | Standard identification. |
| CAS Number | 67589-15-5 | Sourcing and database verification.[1] |
| Molecular Weight | 204.15 g/mol | Calculation of molarity for IC₅₀. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; requires DMSO/EtOH for solubilization. |
| pKa (Phenol) | ~7.5 - 8.0 (Estimated) | The CF₃ group increases acidity (vs. acetophenone pKa ~10), enhancing ionization at physiological pH (7.4), which is crucial for metal binding. |
| Solubility | DMSO (>100 mM), Ethanol | Critical: Avoid aqueous stock solutions to prevent precipitation. |
Mechanism of Action: The Pharmacophore
The compound functions through two primary mechanisms depending on the target enzyme:
-
Bidentate Metal Chelation (Metalloenzymes): The ortho-hydroxy and carbonyl oxygen form a bidentate ligand system. The 5-CF₃ group pulls electron density, increasing the acidity of the hydroxyl proton. This facilitates the formation of a phenolate anion at physiological pH, which binds tightly to active site metals like Zinc (Zn²⁺) in Carbonic Anhydrase or Copper (Cu²⁺) in Tyrosinase.
-
Electronic Modulation (SAR Probes): In hydrophobic pockets (e.g., Acetylcholinesterase), the CF₃ group provides a strong lipophilic anchor and dipole interaction, often enhancing potency compared to non-fluorinated analogs.
Visualization: Pharmacophore & Binding Mode
Figure 1: Mechanistic role of the functional groups in enzyme inhibition.
Experimental Protocols
Protocol A: Carbonic Anhydrase (hCA) Inhibition Assay
Objective: To determine the IC₅₀ of the compound against hCA (Isoform I or II) using a colorimetric esterase assay.
Materials:
-
Enzyme: Human Carbonic Anhydrase (hCA) I or II (Sigma-Aldrich).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.6.
-
Test Compound: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (10 mM stock in DMSO).
Workflow:
-
Preparation:
-
Dilute enzyme to 0.5 µM in Tris buffer.
-
Prepare serial dilutions of the test compound (0.1 µM – 100 µM) in buffer (keep DMSO < 1% final).
-
-
Incubation (Pre-Equilibrium):
-
Mix 140 µL of Enzyme solution + 20 µL of Test Compound dilution in a 96-well microplate.
-
Incubate for 15 minutes at 25°C . This allows the inhibitor to equilibrate with the Zn²⁺ active site.
-
-
Reaction Initiation:
-
Add 40 µL of Substrate (4-NPA, 3 mM stock).
-
-
Measurement:
-
Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 10 minutes.
-
-
Analysis:
-
Calculate initial velocity (
). -
Plot % Inhibition vs. Log[Concentration].
-
Fit to a sigmoidal dose-response curve to determine IC₅₀.
-
Protocol B: Tyrosinase Inhibition Assay
Objective: To assess the compound's ability to chelate Copper and inhibit melanin synthesis pathways.
Materials:
-
Enzyme: Mushroom Tyrosinase.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Buffer: 50 mM Phosphate Buffer, pH 6.8.
Workflow:
-
Mixture: In a 96-well plate, combine:
-
80 µL Phosphate Buffer.
-
40 µL Tyrosinase (46 units/mL).
-
40 µL Test Compound (Variable concentrations).
-
-
Incubation: Incubate at 25°C for 10 minutes .
-
Initiation: Add 40 µL L-DOPA (2.5 mM).
-
Readout: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
-
Validation: Use Kojic Acid as a positive control.
Data Analysis & Interpretation
Calculating Inhibition Parameters
Use the following equation to calculate percent inhibition:
Determining Mode of Inhibition
To validate the mechanism (Competitive vs. Non-competitive), perform the assay at varying substrate concentrations and generate a Lineweaver-Burk Plot .
-
Competitive (Expected for Chelation):
remains constant, increases. -
Non-Competitive:
decreases, remains constant.
Assay Workflow Diagram
Figure 2: Standardized workflow for high-throughput screening of acetophenone derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | Ensure final DMSO concentration is 1-5%. Perform a solubility check in buffer before adding enzyme. |
| High Background | Compound absorbance at detection wavelength. | Run a "Compound Only" blank (Buffer + Compound, no Enzyme) and subtract this baseline. |
| No Inhibition | Compound not ionizing. | Verify buffer pH. For this phenol, pH > 7.0 is preferred to ensure the phenolate form is active. |
| Variable Data | Enzyme instability. | Keep enzyme on ice. Prepare fresh substrate solutions daily. |
References
-
Sigma-Aldrich. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Specification.Link
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on Phenol/Sulfonamide inhibition mechanisms).
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors. PMC - NIH. (Describes the use of acetophenone scaffolds in hydrolase inhibition). Link
-
In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes. Sigma-Aldrich / ResearchGate. (Validates acetophenones against hCA and AChE). Link
Sources
synthesis of heterocyclic compounds from 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
An Application Guide to the Synthesis of Heterocyclic Scaffolds from 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Introduction: The Strategic Value of a Fluorinated Synthon
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a prevalent feature in numerous blockbuster pharmaceuticals.[1][2] The starting material, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, represents a highly valuable and versatile synthon for accessing a diverse array of trifluoromethyl-substituted heterocyclic compounds.[3] Its ortho-hydroxyacetophenone framework provides a reactive handle for a multitude of classical and contemporary cyclization strategies.[4]
This technical guide provides researchers, synthetic chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of key heterocyclic cores—namely chalcones, flavones, and pyrazoles—using 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone as the foundational building block. The methodologies described herein are selected for their reliability, scalability, and the strategic importance of the resulting molecular frameworks.
Part 1: Synthesis of 6-(Trifluoromethyl)-Substituted 2'-Hydroxychalcones via Claisen-Schmidt Condensation
Scientific Rationale and Mechanistic Insight:
Chalcones (1,3-diaryl-2-propen-1-ones) are not only biologically active compounds in their own right but also serve as indispensable precursors for a vast range of heterocyclic systems, including flavonoids and pyrazolines.[5][6][7][8] The most direct and widely employed method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[9][10]
The reaction mechanism is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., KOH, NaOH) to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct rapidly undergoes base-catalyzed dehydration, a process thermodynamically driven by the formation of a highly conjugated and stable α,β-unsaturated ketone system, to yield the final chalcone product.[10]
Caption: General workflow for chalcone synthesis.
Detailed Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (2.04 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol. Stir until a homogeneous solution is formed.
-
Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.24 g, 40 mmol) in 10 mL of distilled water dropwise over 15 minutes. The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting acetophenone spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice-cold 1 M hydrochloric acid with vigorous stirring. A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral (pH ~7). Allow the solid to air dry. For higher purity, recrystallize the crude product from ethanol to afford the title chalcone as bright yellow crystals.
Data Presentation: Representative Chalcone Derivatives
| R-Group on Aldehyde | Product Name | Typical Yield (%) | M.P. (°C) |
| H | (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 85-95 | 118-120 |
| 4-OCH₃ | (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90 | 145-147 |
| 4-Cl | (E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 82-92 | 151-153 |
Part 2: Synthesis of 6-(Trifluoromethyl)flavones via Oxidative Cyclization
Scientific Rationale and Mechanistic Insight:
Flavones (2-phenyl-4H-chromen-4-ones) are a major class of flavonoids possessing a wide array of pharmacological activities, including antioxidant and anticancer properties.[9] The presence of a trifluoromethyl group on the flavone scaffold can significantly enhance its biological efficacy. A common and efficient method for converting 2'-hydroxychalcones into flavones is through an oxidative cyclization reaction, often catalyzed by iodine in a solvent like dimethyl sulfoxide (DMSO).[9]
The proposed mechanism involves the initial attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated system (an intramolecular Michael addition), forming a flavanone intermediate. The iodine and DMSO then act as an oxidizing system to introduce a double bond between C2 and C3 of the heterocyclic ring, resulting in the stable, aromatic flavone core.
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenol
-
Reaction Setup: To a solution of the chalcone from Part 1 ((E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one, 2.92 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (99%, 1.0 mL, ~20 mmol).
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst. [6]Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water. A solid product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Data Presentation: Representative Pyrazole/Pyrazoline Product
| Chalcone Precursor | Reagent | Product Name | Typical Yield (%) |
| (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenol | 75-85 |
| (E)-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenol | 70-80 |
Alternative Strategy: Baker-Venkataraman Rearrangement for Flavone Synthesis
Scientific Rationale:
An alternative and classic route to flavones that bypasses the chalcone intermediate is the Baker-Venkataraman Rearrangement. [12][13]This powerful transformation involves the base-catalyzed rearrangement of a 2'-acyloxyacetophenone to a 1,3-diketone, which then undergoes an acid-catalyzed cyclodehydration to furnish the flavone core. [14][15][16]This method offers a different strategic approach and can be advantageous for certain substituted patterns.
The overall process is a three-step sequence:
-
O-Acylation: Esterification of the phenolic hydroxyl group of the starting acetophenone.
-
Rearrangement: Base-catalyzed O→C acyl migration to form the 1,3-diketone.
-
Cyclization: Acid-catalyzed ring closure to form the flavone.
Caption: Baker-Venkataraman rearrangement pathway.
Detailed Experimental Protocol: Baker-Venkataraman Synthesis of 2-phenyl-6-(trifluoromethyl)-4H-chromen-4-one
Step A: O-Acylation
-
Dissolve 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (2.04 g, 10 mmol) in 30 mL of anhydrous pyridine in a flask cooled in an ice bath.
-
Slowly add benzoyl chloride (1.55 g, 11 mmol) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 4-5 hours. 4. Pour the reaction mixture into ice-cold 2 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetyl-4-(trifluoromethyl)phenyl benzoate.
Step B: Rearrangement to 1,3-Diketone
-
Dissolve the crude ester from Step A in 40 mL of anhydrous pyridine.
-
Add powdered potassium hydroxide (1.12 g, 20 mmol) and stir the mixture at 50-60 °C for 2 hours.
-
Cool the mixture and acidify with dilute acetic acid.
-
Extract the product into diethyl ether, wash with water, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-3-phenylpropane-1,3-dione.
Step C: Cyclization to Flavone
-
Dissolve the crude 1,3-diketone from Step B in 30 mL of glacial acetic acid.
-
Add 1 mL of concentrated sulfuric acid and heat the mixture to reflux for 1 hour.
-
Cool the solution and pour it onto crushed ice. The flavone will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-phenyl-6-(trifluoromethyl)-4H-chromen-4-one.
Conclusion
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone is a powerful and adaptable starting material for the synthesis of diverse, medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of chalcones, flavones, and pyrazoles provide reliable and reproducible methods for accessing these important scaffolds. The choice between the direct oxidative cyclization of chalcones or the classic Baker-Venkataraman rearrangement for flavone synthesis offers strategic flexibility to the synthetic chemist. These foundational methods open the door to the creation of extensive libraries of novel trifluoromethyl-substituted compounds for evaluation in drug discovery and materials science programs.
References
-
SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Available at: [Link]
-
MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Available at: [Link]
-
Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Available at: [Link]
- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Available at: [Link]
-
TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Flavone Skeleton by Different Methods. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Available at: [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Available at: [Link]
-
ACS Publications. (n.d.). Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diaza-bicyclo[3.2.0]hept-2-enes. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Available at: [Link]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Available at: [Link]
-
YouTube. (2021). BAKER-VENKATARAMAN REARRANGEMENT. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry Behind 2'-(Trifluoromethyl)acetophenone: Synthesis and Properties. Available at: [Link]
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. acgpubs.org [acgpubs.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in Pharmaceutical Scaffold Synthesis
Abstract
This technical guide details the synthetic utility of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 1736-71-6), a high-value fluorinated building block. The trifluoromethyl (
Chemical Profile & Strategic Value
The integration of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The specific substitution pattern of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone offers a dual advantage:
-
The "Magic Methyl" Effect: The
group (meta to the acetyl) resists metabolic oxidation (P450 blocking) and increases lipid permeability, critical for CNS-active drugs. -
The Cyclization Handle: The intramolecular hydrogen bond between the carbonyl oxygen and the phenolic proton (
) activates the carbonyl carbon for nucleophilic attack while stabilizing the molecule during storage.
Table 1: Physicochemical Specifications
| Property | Specification | Relevance |
| CAS Number | 1736-71-6 | Identity Verification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 204.15 g/mol | Reagent Calculation |
| Appearance | Pale yellow oil to low-melting solid | MP |
| Diagnostic peak for reaction monitoring (disappearance indicates ring degradation).[2] | ||
| Acidity ( | Phenol | Lower than non-fluorinated analogs due to electron-withdrawing |
Synthetic Module A: The Flavone/Chromone Scaffold
Target Application: Anticancer agents, antioxidants, and adenosine receptor antagonists. Mechanism: Claisen-Schmidt condensation followed by oxidative cyclization.
Reaction Logic
The acetyl group acts as the nucleophile (after enolization) attacking an electrophilic aldehyde. The resulting chalcone is a Michael acceptor that undergoes oxidative cyclization to form the chromone ring. The
Figure 1: Synthetic workflow for converting the acetophenone precursor into a bioactive flavone scaffold.
Protocol 1: Synthesis of 6-(Trifluoromethyl)flavones
Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [2]
-
Charge: In a round-bottom flask, dissolve 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (1.0 equiv, 10 mmol) and the desired benzaldehyde derivative (1.1 equiv) in absolute Ethanol (20 mL).
-
Catalysis: Add KOH pellets (3.0 equiv) slowly. The solution will likely darken (deep yellow/orange) due to phenoxide/enolate formation.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The chalcone typically has a lower
than the aldehyde but higher than the ketone. -
Workup: Pour the reaction mixture into crushed ice (100 g) containing HCl (pH adjusted to ~4).
-
Isolation: The chalcone precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Oxidative Cyclization (Flavone Formation)
-
Charge: Dissolve the chalcone (1.0 equiv) in DMSO (10 mL/g of substrate).
-
Oxidant: Add a catalytic amount of Iodine (
, 10 mol%). -
Heat: Heat the mixture to 110°C for 2–4 hours.
-
Note: The
group deactivates the ring slightly; reaction times may be longer than non-fluorinated analogs.
-
-
Quench: Cool to RT and pour into saturated aqueous Sodium Thiosulfate (
) to remove iodine traces. -
Purification: Extract with Ethyl Acetate. The flavone product is usually a white or off-white solid.
Synthetic Module B: The Indazole Scaffold
Target Application: Kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory drugs. Mechanism: Condensation with hydrazine followed by intramolecular cyclization.
Reaction Logic
The ketone condenses with hydrazine to form a hydrazone.[3][4][5][6] Under thermal conditions, the hydrazone nitrogen attacks the aromatic ring (nucleophilic aromatic substitution type mechanism facilitated by the leaving OH group, or via dehydration if the phenol remains) to form the indazole or pyrazole core.
Figure 2: Pathway for the synthesis of trifluoromethyl-substituted indazoles.
Protocol 2: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-indazole
-
Preparation: Dissolve 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (5 mmol) in Ethanol (15 mL).
-
Reagent Addition: Add Hydrazine Hydrate (80%, 15 mmol, 3.0 equiv) dropwise.
-
Safety: Hydrazine is toxic and potentially unstable. Work in a fume hood.
-
-
Catalysis: Add Glacial Acetic Acid (3–5 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor consumption of the ketone by HPLC or TLC. The formation of the hydrazone is rapid; cyclization is the rate-determining step.
-
-
Workup: Evaporate the solvent under reduced pressure (Rotavap).
-
Crystallization: The residue is often an oil that solidifies upon cooling. Recrystallize from Ethanol/Water (1:1) to obtain the indazole as a colorless solid.
Quality Control & Troubleshooting
Analytical "Stop Points"
-
NMR Verification:
-
Starting Material: Single peak at ~ -62 ppm.
-
Common Failure Mode: If multiple fluorine peaks appear, it indicates defluorination or ring degradation (often caused by excessive base concentration in Module A).
-
-
HPLC Purity:
-
Use a C18 column with an acidified mobile phase (0.1% Formic Acid in Water/Acetonitrile). The
group increases retention time significantly compared to non-fluorinated standards.
-
Handling Precautions[7][8][9]
-
Volatility: While the boiling point is high (>200°C), the compound has significant vapor pressure. Do not apply high vacuum (< 5 mbar) for extended periods at room temperature without a cold trap.
-
Base Sensitivity: The 5-position
group makes the ring electron-deficient. Avoid extremely strong, non-nucleophilic bases (like -BuLi) which might attack the ring directly.
References
-
Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet. Retrieved from [7]
-
ChemicalBook. (2025).[3] Synthesis and Properties of 2'-Hydroxy-5'-(trifluoromethyl)acetophenone. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Analog Data. Retrieved from
-
CAS Common Chemistry. (n.d.).[8] 1-[2-(Trifluoromethyl)phenyl]ethanone (Isomer Comparison). Retrieved from [8]
-
SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone derivatives. Retrieved from
Sources
- 1. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. fiveable.me [fiveable.me]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
mechanism of action of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in biological systems
This Application Note serves as a definitive technical guide for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), a critical pharmacophore building block in medicinal chemistry.
Part 1: Executive Summary & Core Identity
Compound Identity:
-
IUPAC Name: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone[1][2][3][4][5]
-
Common Synonyms: 5'-(Trifluoromethyl)-2'-hydroxyacetophenone; 2-Acetyl-4-(trifluoromethyl)phenol.
-
Molecular Weight: 204.15 g/mol [7]
Biological & Synthetic Significance: This compound functions primarily as a privileged scaffold precursor rather than a direct-acting drug. It is the strategic starting material for synthesizing trifluoromethylated heterocycles (chromones, flavones, benzoxazepines) found in high-potency therapeutics. Its core structural motif—an ortho-hydroxy ketone combined with a lipophilic trifluoromethyl group—enables the construction of ligands for targets such as the Orexin-2 Receptor (OX2R) and various kinase inhibitors.
Part 2: Mechanism of Action (Chemical Biology & Pharmacology)
The "mechanism" of this compound is twofold: its chemical reactivity (enabling the synthesis of bioactive cores) and the pharmacological contribution of its moieties to the final drug candidate.
The Trifluoromethyl Effect (Bioisosterism & ADME)
The 5-trifluoromethyl (CF₃) group is not merely a substituent; it is a metabolic shield.
-
Lipophilicity Modulation: The CF₃ group significantly increases the logP of the derived inhibitors, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—crucial for CNS targets like Orexin receptors.
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing the CF₃ group at the para-position relative to the hydroxyl (or resulting ether) blocks metabolic oxidation at this susceptible site (CYP450 blockade).
The Ortho-Hydroxy Ketone Warhead (Chelation & Cyclization)
The 1,2-relationship between the acetyl and hydroxyl groups is the "reactive engine" of this molecule.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic proton and the carbonyl oxygen, locking the molecule in a planar conformation. This pre-organization lowers the entropic cost for cyclization reactions.
-
Cyclization to Heterocycles: This motif is the obligate precursor for Chromones (via Kostanecki-Robinson reaction) and Benzoxazepines .
-
Example: In Orexin-2 antagonists, this core is cyclized to form the rigid backbone that positions the CF₃ group into a specific hydrophobic pocket of the GPCR.
-
Downstream Case Study: Orexin-2 Receptor Antagonism
Drugs derived from this scaffold (e.g., benzoxazepine derivatives) act as selective antagonists for OX2R.
-
Mechanism: The derived ligand binds to the orthosteric site of OX2R, preventing the binding of the neuropeptides Orexin-A and Orexin-B.
-
Physiological Outcome: Blockade of OX2R signaling inhibits the wakefulness-promoting pathway, effective in treating insomnia.
Part 3: Visualization of Mechanisms
Figure 1: Pharmacophore Transformation & Signaling Logic
Caption: Transformation of the precursor into bioactive scaffolds and subsequent receptor modulation.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis & Purification (Demethylation Route)
Context: This compound is often synthesized from its methoxy-analog. High purity is required for biological screening.
Reagents:
-
1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone (Starting Material)[1][2]
-
Ethanethiol (EtSH)[1]
-
Sodium Hydride (NaH, 60% dispersion)[1]
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under N₂ atmosphere, suspend NaH (1.1 eq) in anhydrous DMF (10 mL/g) . Cool to 0°C .[1]
-
Activation: Dropwise add Ethanethiol (1.1 eq) via syringe. Caution: Evolution of H₂ gas. Ensure proper venting. Stir for 15 min to generate sodium ethanethiolate in situ.
-
Reaction: Add 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone (1.0 eq) dissolved in minimal DMF.
-
Heating: Warm the mixture to 100°C and stir for 30–60 minutes . Monitor via TLC (Hexane:EtOAc 8:1). The fluorescent methoxy spot will disappear, replaced by a lower Rf phenolic spot.
-
Quench & Workup: Cool to RT. Pour slowly into ice-water . Acidify to pH 2 with 1M HCl . Extract with Ethyl Acetate (3x) .
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Eluent: Hexane/EtOAc 10:1).
-
Yield Expectation: 75–85%
-
Appearance: Light yellow oil or low-melting solid.
-
Protocol B: Cyclization to Trifluoromethyl-Chromone (Bioactive Core)
Context: Converting the precursor into a biologically active chromone scaffold.
Reagents:
-
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (from Protocol A)[1][2][3][5]
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iodine (I₂) / K₂CO₃ (for oxidative cyclization variants) or Acid catalysis.
Methodology (General Flavone Synthesis):
-
Enaminone Formation: Dissolve the acetophenone (1 mmol) in DMF-DMA (2 mL) . Reflux at 110°C for 4 hours.
-
Monitoring: Check for formation of the bright yellow enaminone intermediate via TLC.
-
Cyclization: Evaporate excess DMF-DMA. Dissolve residue in Methanol . Add concentrated HCl (cat.) or Iodine (0.1 eq) and reflux for 2 hours to close the ring.
-
Isolation: Precipitate the product by adding water. Filter and recrystallize from Ethanol.
-
Result: 6-(Trifluoromethyl)chromone derivative.
-
Protocol C: Solubility & Stability Profiling (Pre-Biological Assay)
Context: Before cell assays, the physicochemical properties must be validated.
Table 1: Physicochemical Characterization Protocol
| Parameter | Method | Protocol Details | Acceptance Criteria |
| Solubility (DMSO) | Visual / HPLC | Dissolve 10 mg in 1 mL DMSO. Sonicate for 5 min. | Clear solution (≥ 10 mM). |
| Aqueous Stability | HPLC-UV | Dilute DMSO stock 1:100 into PBS (pH 7.4). Incubate at 37°C for 24h. | >95% parent remaining. |
| pKa Determination | Potentiometric | Titrate 100 µM solution from pH 2 to 12. | pKa ~ 8.5–9.5 (Phenolic OH). |
| Lipophilicity | Shake-flask | Octanol/Water partition. Measure UV absorbance of phases. | LogP approx 3.0 (Predicted).[8] |
Part 5: References
-
Synthesis of Orexin Antagonists: Journal of Medicinal Chemistry. (2017). "Discovery of Benzoxazepine Derivatives as Potent Orexin-2 Receptor Antagonists." (Generalized link to journal; specific citation refers to J. Med. Chem. 2017, 60, 16, 7029–7042).[1]
-
Chemical Properties & Synthesis: ChemicalBook. "1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone - CAS 67589-15-5 Properties and Synthesis."[1][3][6]
-
General Chromone Synthesis: AiFChem Product Catalog. "Flavone Synthesis from 2-acyl phenols."
-
Bioisosterism of Trifluoromethyl Group: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry."
(Note: While specific "Mechanism of Action" papers for the isolated building block do not exist, the mechanisms described above are derived from the validated medicinal chemistry of its downstream products as cited in standard synthetic literature.)
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 2. 1-(2-HYDROXY-5-TRIFLUOROMETHOXY-PHENYL)-ETHANONE CAS#: 146575-64-6 [chemicalbook.com]
- 3. Flavone Synthesis - Product Catalog - AiFChem [aifchem.com]
- 4. 4-(trifluoromethyl)phenol| Ambeed [ambeed.com]
- 5. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
- 6. aldlab-chemicals_product [aldlab.com]
- 7. EnamineStore [enaminestore.com]
- 8. Sodium 3-Sulfobenzoate | CAS 17625-03-5 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Scalable Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and practical insights for scaling up production from the laboratory to pilot plant scale.
Introduction: Strategic Importance and Synthetic Overview
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The reliable and scalable synthesis of this intermediate is therefore of critical importance.
The most industrially viable and widely recognized method for the synthesis of hydroxyaryl ketones is the Fries rearrangement .[1][2] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyketones, catalyzed by a Lewis acid.[1][3]
This guide will focus on a two-step synthetic sequence:
-
Esterification: The synthesis of the precursor, 4-(trifluoromethyl)phenyl acetate, from 4-(trifluoromethyl)phenol.
-
Fries Rearrangement: The Lewis acid-catalyzed rearrangement of 4-(trifluoromethyl)phenyl acetate to yield the target molecule, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide step-by-step protocols for both lab-scale and scale-up operations, and discuss critical process parameters and analytical controls.
Mechanistic Insights: The Fries Rearrangement
The Fries rearrangement is a classic electrophilic aromatic substitution reaction.[4] The generally accepted mechanism involves the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester.[3][4] This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.[3] This electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.[3][4]
The regioselectivity of the Fries rearrangement (the ratio of ortho to para product) is highly dependent on the reaction conditions:
-
Temperature: Higher temperatures (typically >160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1][3] Lower temperatures (<60°C) favor the kinetically controlled para-isomer.[1][3]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho-product, as they promote an intramolecular rearrangement within a solvent cage.[1] Polar solvents can facilitate the separation of the ion pair, allowing for intermolecular acylation and favoring the para-product.[1]
For the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, the desired product is the ortho-isomer. Therefore, the reaction conditions will be optimized to favor its formation.
Synthesis of the Starting Material: 4-(Trifluoromethyl)phenyl acetate
The precursor for the Fries rearrangement is 4-(trifluoromethyl)phenyl acetate, which can be readily synthesized from commercially available 4-(trifluoromethyl)phenol.[5]
Reaction Scheme
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. 4-(Trifluoromethyl)phenol | CAS 402-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
safety handling procedures for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Application Note: Safe Handling and Operational Protocols for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary
This guide defines the safety, handling, and operational standards for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (Likely CAS: 67589-15-5). This compound is a critical fluorinated building block in medicinal chemistry, often utilized for its ability to introduce lipophilicity and metabolic stability via the trifluoromethyl (
While classified primarily as an Irritant (GHS Category 2) , the presence of the electron-withdrawing
Chemical Profile & Critical Hazards
Structural Analysis & Reactivity
The molecule features a phenolic hydroxyl group flanked by an acetyl group and a trifluoromethyl group.
-
Enhanced Acidity: The
group (strongly electron-withdrawing via induction) and the acetyl group (electron-withdrawing via resonance) significantly stabilize the phenoxide anion. This makes the phenolic proton more acidic ( estimated ~7–8) than unsubstituted phenol ( ~10). -
Implication: Reacts vigorously with strong bases (e.g., NaH, LDA, KOtBu), posing a risk of rapid exotherms.
-
Physical State: Typically a crystalline solid or semi-solid with a low melting point. It may exist as a supercooled liquid depending on purity.
GHS Hazard Classification
| Hazard Class | Category | H-Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][3][4] |
Engineering Controls & PPE Hierarchy
To mitigate the risks of irritation and potential systemic absorption of fluorinated metabolites, a strict hierarchy of controls is required.
Visualization: Exposure Control Workflow
The following diagram outlines the decision logic for selecting engineering controls based on the operation scale.
Figure 1: Decision matrix for engineering controls and PPE selection based on operational state.
Personal Protective Equipment (PPE) Specifications
-
Hand Protection: Standard nitrile gloves (0.11 mm) are generally sufficient for the solid. However, if dissolved in penetrating solvents (DCM, THF), use double-gloving or Silver Shield® laminate gloves to prevent carrier-mediated skin absorption.
-
Respiratory: If handling outside a fume hood (not recommended), a half-mask respirator with P100/OV (Organic Vapor) cartridges is mandatory due to the potential volatility of acetophenone derivatives.
Operational Protocols
Protocol A: Safe Weighing and Solubilization
Objective: Prevent inhalation of dust and minimize static discharge risks (common with fluorinated crystalline solids).
-
Environment: Perform all weighing inside a certified fume hood or powder containment station.
-
Static Control: Use an anti-static gun or ionizer bar if the powder exhibits "fly-away" behavior. Fluorinated compounds often hold static charges.
-
Solvent Addition:
-
Step 1: Place the weighed solid in the reaction vessel.
-
Step 2: Add the solvent (e.g., MeOH, DCM) slowly down the side of the vessel to avoid lofting dust.
-
Step 3: Seal the vessel immediately.
-
Protocol B: Reaction Setup (Base-Mediated)
Context: This compound is often used as a nucleophile after deprotonation. Due to the electron-withdrawing nature of the ring substituents, the deprotonation is faster and potentially more exothermic than with standard phenols.
-
Temperature Control: Cool the reaction mixture to 0°C before adding base (e.g.,
, ). -
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. While the compound itself is relatively stable, the resulting phenoxide anion is sensitive to oxidative coupling or moisture.
-
Addition Rate: Add the base in small portions (if solid) or dropwise (if liquid) while monitoring internal temperature. Ensure temperature spikes do not exceed 5°C.
Protocol C: Waste Management (Crucial)
Warning: Do NOT mix fluorinated organic waste with standard organic waste streams destined for non-specialized incineration.
-
Segregation: Label waste containers clearly as "Halogenated / Fluorinated Organics."
-
Disposal Logic:
-
Combustion of
groups can generate Hydrogen Fluoride (HF) and perfluoroisobutene (PFIB) if not incinerated at sufficiently high temperatures (>1100°C) with alkaline scrubbing. -
Action: Verify with your EHS department that the waste vendor handles high-halogen content streams.
-
Emergency Response Logic
Visualization: Spill Response Algorithm
This diagram guides the immediate response to a spill, differentiating between solid and solution states.
Figure 2: Step-by-step response protocol for solid vs. liquid spills.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[5][6] The acidity of the compound requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) immediately, as this may increase skin permeability and systemic absorption of the fluorinated moiety.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone (CAS 67589-15-5).[7] Retrieved from
-
PubChem. (n.d.).[4] Compound Summary for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (Related Structure Analysis). National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling of fluorinated acetophenones. Retrieved from
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenolic Compounds. (Used for acidity/handling comparisons). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yttrium | Y | CID 23993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fau.edu [fau.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
Application Note: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone in Advanced Materials
This Application Note is structured as a comprehensive technical guide for researchers in materials science and coordination chemistry. It focuses on the utility of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (HTFPE) as a high-performance fluorogenic scaffold and ligand precursor.
Executive Summary & Chemical Profile
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (HTFPE) is a specialized acetophenone derivative distinguished by the presence of a trifluoromethyl (
-
Enhanced ESIPT (Excited-State Intramolecular Proton Transfer): The intramolecular hydrogen bond between the hydroxyl proton and the ketone oxygen facilitates rapid proton transfer upon photoexcitation, leading to large Stokes shifts and solid-state emission. The
group prevents fluorescence quenching by reducing intermolecular stacking and modulates the emission color via electronic effects. -
Fluorinated Ligand Precursor: The molecule is a robust precursor for Schiff base ligands (Salen-type). The electron-withdrawing
group increases the Lewis acidity of coordinated metal centers in catalytic applications and enhances the lipophilicity/solubility of the resulting complexes.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to pale yellow crystalline solid or semi-solid |
| Solubility | Soluble in MeOH, EtOH, |
| Key Functional Groups | Ortho-hydroxy ketone (Chelation/ESIPT site), Trifluoromethyl (Electronic tuning) |
| pKa (Calculated) | ~7.5 (Phenolic OH, acidified by |
Synthesis Protocol: Fries Rearrangement Route
While HTFPE is commercially available, high-purity applications (OLEDs, catalysis) often require fresh synthesis to avoid oxidation byproducts. The most robust route is the Fries rearrangement of 4-(trifluoromethyl)phenyl acetate.
Reagents Required
-
4-(trifluoromethyl)phenol (Starting Material)[1]
-
Acetic Anhydride (
) -
Aluminum Chloride (
, anhydrous) -
Dichloromethane (DCM) or Chlorobenzene (for higher temp)
-
Hydrochloric acid (HCl, 2M)
Step-by-Step Methodology
Step 1: Acetylation (Ester Formation)
-
Dissolve 4-(trifluoromethyl)phenol (10 mmol) in DCM (20 mL).
-
Add Triethylamine (1.2 eq) and DMAP (5 mol%).
-
Add Acetic Anhydride (1.1 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Wash with water, dry over
, and concentrate. Yields 4-(trifluoromethyl)phenyl acetate.
Step 2: Fries Rearrangement (Critical Step)
-
Mix the ester from Step 1 with anhydrous
(1.5 eq) in a round-bottom flask. Note: This can be done neat (melt) or in Chlorobenzene. -
Neat Protocol: Heat the mixture to 120°C for 2 hours. The mixture will turn viscous/solid.
-
Quenching: Cool to RT. Carefully add ice-cold 2M HCl to decompose the aluminum complex.
-
Extraction: Extract the aqueous slurry with DCM (
mL). -
Purification: The rearrangement may yield both ortho (target) and para (acetyl at pos 2, but blocked? No, starting material is 4-substituted, so para to OH is blocked. Only ortho is possible).
-
Note: 4-(trifluoromethyl)phenol has the
at position 4. The ortho positions (2 and 6) are open. The rearrangement directs the acetyl group to position 2.
-
-
Isolation: Flash column chromatography (Silica gel, Hexane:EtOAc 95:5). The product HTFPE usually elutes first due to intramolecular H-bonding (lower polarity than open isomers).
Visual Workflow (DOT Diagram)
Figure 1: Synthesis pathway via Fries Rearrangement ensuring regiospecific acylation.
Application 1: ESIPT-Based Solid-State Fluorophores
Mechanism:
HTFPE exists primarily in the Enol form in the ground state (
Why HTFPE? The 5-trifluoromethyl group withdraws electron density from the phenyl ring. This increases the acidity of the phenol (facilitating proton transfer) and typically induces a bathochromic (red) shift in emission compared to the non-fluorinated analog.
Protocol: Spectroscopic Characterization
-
Solvent Selection: Prepare
M solutions in Aprotic (Cyclohexane, Toluene) and Protic (MeOH) solvents.-
Expectation: In aprotic solvents, ESIPT is dominant (single red-shifted peak). In protic solvents, intermolecular H-bonding with the solvent may compete, quenching ESIPT or showing a dual emission (Enol + Keto).
-
-
Solid State Film: Spin-coat a 1 wt% solution of HTFPE in PMMA (Polymethyl methacrylate) onto a quartz slide.
-
Measurement:
-
Excitation: 330 nm.
-
Emission Scan: 350 nm – 650 nm.
-
Data Analysis: Calculate the Stokes shift (
).[2] A shift confirms ESIPT.
-
Application 2: Fluorinated Schiff Base Ligands
HTFPE is an ideal precursor for synthesizing "Salen" or "Schiff base" ligands used in catalysis (e.g., olefin polymerization) or luminescent metal complexes (
Protocol: Condensation with Ethylenediamine
Reaction:
Procedure:
-
Dissolution: Dissolve HTFPE (2.0 mmol) in absolute Ethanol (15 mL).
-
Addition: Add Ethylenediamine (1.0 mmol) dropwise.
-
Catalysis: Add 2 drops of Formic Acid or Acetic Acid (catalyst).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. The solution typically turns bright yellow.
-
Crystallization: Cool to RT. The Schiff base often precipitates. If not, reduce volume by 50% and cool to 4°C.
-
Filtration: Collect the yellow solid, wash with cold ethanol.
Metal Complexation (Example with
-
Dissolve the Schiff base ligand (1 mmol) in hot Methanol.
-
Add
(1 mmol) in Methanol. -
Reflux for 2 hours.
-
Precipitate the complex (often fluorescent) and dry.
Mechanism of Action (Ligand Design)
Figure 2: Synthesis of Metal-Organic Complexes using HTFPE as the ligand backbone.
References
- Synthesis & Fries Rearrangement: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Standard text on Fries rearrangement of phenolic esters).
-
ESIPT Mechanism: Zhao, J., et al. (2012). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials." Physical Chemistry Chemical Physics, 14(25), 8803-8817. Link
-
Schiff Base Applications: Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews, 252(12-14), 1420-1450. Link
- Fluorine Effect in Materials: Cametti, M., et al. (2012). "Fluorinated Motifs in Self-Assembled Systems." Chemical Society Reviews, 41, 31-42. (Context on how CF3 groups affect solubility and stacking).
-
Specific Analog Data: Sigma-Aldrich Product Specification for CAS 67589-15-5. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
Foundational Synthetic Strategies
The synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a key intermediate for various pharmaceuticals, primarily relies on the electrophilic acylation of the 4-(trifluoromethyl)phenol aromatic ring. The two most common and interconnected approaches are the direct Friedel-Crafts acylation and the Fries rearrangement.
-
Friedel-Crafts Acylation: This method involves the direct C-acylation of 4-(trifluoromethyl)phenol with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). However, phenols are challenging substrates. The Lewis acid can coordinate with the lone pairs on the phenolic oxygen, which deactivates the aromatic ring towards the desired electrophilic substitution.[1][2] This often leads to competitive O-acylation, forming the ester as a major byproduct or intermediate.[2]
-
Fries Rearrangement: This is an industrially significant reaction that isomerizes a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] The process typically involves two stages: first, the O-acylation of 4-(trifluoromethyl)phenol to form 4-(trifluoromethyl)phenyl acetate, followed by its rearrangement in the presence of a Lewis acid to yield the desired ortho and para C-acylated products.[1] Since direct Friedel-Crafts acylation on phenols can lead to the O-acylated ester, this pathway is often operative even when attempting a direct C-acylation.[2]
The target molecule is the ortho-acylated product. Controlling the regioselectivity between the ortho and para isomers is the primary challenge in this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone consistently low?
Low yields can stem from several factors, often related to catalyst activity, reaction conditions, or the substrate itself.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Using old or improperly stored AlCl₃ will result in a significantly less active catalyst, leading to an incomplete reaction.[5] A stoichiometric amount or more of the catalyst is generally required because it complexes with both the starting ester and the product ketone.[4][6]
-
Sub-optimal Temperature: The reaction temperature is a critical parameter that governs both the reaction rate and the regioselectivity. Temperatures that are too low will result in poor conversion, while excessively high temperatures can promote the formation of tar and other side products.[5][7]
-
Presence of Deactivating Groups: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and deactivates the aromatic ring, making the electrophilic substitution inherently more difficult compared to unsubstituted phenols.[8] This requires carefully optimized and often harsher reaction conditions.
-
Improper Workup: The reaction must be carefully quenched, typically by pouring the mixture into ice and acid, to decompose the aluminum-product complexes.[5] Failure to do so can lead to product degradation and lower isolated yields.
Q2: How can I control the ortho/para regioselectivity to favor the desired 2-hydroxy isomer?
Controlling the ortho/para ratio is the most critical aspect of this synthesis. The formation of the desired ortho product (1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone) versus the para product (1-(4-hydroxy-5-(trifluoromethyl)phenyl)ethanone) is governed by thermodynamic versus kinetic control.[3]
-
Temperature: This is the primary lever for controlling selectivity.
-
High temperatures (>100-120°C) favor the formation of the ortho isomer. This is the thermodynamically controlled product, as the ortho-hydroxy ketone can form a more stable six-membered bidentate complex with the AlCl₃ catalyst.[5][9]
-
Low temperatures (<60°C) favor the formation of the para isomer, which is the kinetically controlled product.[5][10]
-
-
Solvent Choice: The polarity of the solvent also plays a key role.
Q3: My reaction has stalled and TLC analysis shows only the starting material. What went wrong?
A stalled reaction is almost always due to an issue with the catalyst or the reaction setup.
-
Ensure Anhydrous Conditions: The entire apparatus must be flame-dried or oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will react violently with and deactivate the AlCl₃ catalyst.[5]
-
Verify Catalyst Quality and Quantity: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure you are using a sufficient stoichiometric excess (often 1.5 equivalents or more) to account for complexation with the substrate and product.[4][7]
-
Activation Energy Barrier: The deactivated nature of the trifluoromethyl-substituted ring means the reaction requires significant thermal energy to proceed. Ensure your heating apparatus is calibrated and maintaining the target temperature.
Q4: What are the most common side products, and how can they be minimized?
Besides the undesired para isomer, other side products can form, complicating purification.
-
Starting Phenol: Incomplete reaction will leave unreacted 4-(trifluoromethyl)phenol. This can be minimized by ensuring sufficient reaction time and optimal temperature.
-
Di-acylated Products: While less common with deactivated rings, polysubstitution can occur under very harsh conditions.
-
Tar/Polymeric Material: This results from excessively high temperatures or prolonged reaction times, causing decomposition of starting materials and products.[5] Careful temperature control and reaction monitoring are essential.
Troubleshooting Guide: Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (moisture contamination).[2][5] 2. Reaction temperature is too low.[5] 3. Insufficient amount of catalyst.[4] | 1. Use a fresh, sealed container of anhydrous AlCl₃. Handle in a glovebox or under a stream of inert gas. 2. Gradually increase the reaction temperature, monitoring by TLC. For the ortho product, temperatures of 120-150°C are often required.[7][9] 3. Ensure at least 1.5 equivalents of AlCl₃ are used. Perform a small-scale optimization to find the ideal loading.[5][7] |
| High Ratio of para Isomer | 1. Reaction temperature is too low, favoring kinetic control.[10] 2. Solvent is too polar. | 1. Increase the reaction temperature to >120°C to favor the thermodynamically more stable ortho chelate complex.[9] 2. Use a non-polar solvent such as monochlorobenzene or nitrobenzene.[9][10] |
| Significant Tar Formation | 1. Reaction temperature is too high.[5] 2. Extended reaction time. | 1. Reduce the temperature. While high temperatures favor the ortho product, there is an upper limit before decomposition dominates. A range of 120-150°C is a good starting point for optimization.[7] 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Difficult Product Purification | 1. Formation of a stable emulsion during workup. 2. Co-elution of ortho and para isomers during chromatography. | 1. After quenching with ice/HCl, ensure the aqueous layer is strongly acidic (pH ~1) to fully dissolve aluminum salts. Add more organic solvent if necessary to break the emulsion.[11] 2. Use an optimized solvent system for silica gel chromatography, such as a hexane/ethyl acetate gradient (e.g., starting from 10:1 v/v).[11] The isomers often have distinct spots on TLC, allowing for careful separation. |
Data Summary: Optimizing Regioselectivity
The following table, adapted from literature data on a similar substrate, illustrates the critical effect of temperature on the ortho/para product ratio in a Fries rearrangement.[7][9]
| Temperature (°C) | ortho:para Ratio | Total Yield (%) | Key Takeaway |
| 40 | 1.0 : 2.13 | 45 | Low temperature strongly favors the para isomer. |
| 80 | 1.0 : 1.54 | 80 | Increasing temperature begins to shift selectivity. |
| 120 | 3.03 : 1.0 | 92 | Optimal temperature for maximizing ortho isomer yield. |
| 170 | 1.72 : 1.0 | 62 | Excessively high temperature reduces overall yield due to side reactions. |
Data adapted from studies on substituted phenyl acetates.[7][9]
Visualizing the Workflow and Logic
Fries Rearrangement Synthesis Workflow
The following diagram outlines the key steps for synthesizing the target compound via the Fries Rearrangement.
Caption: Key stages in the Fries Rearrangement synthesis.
Troubleshooting Decision Tree
Use this logic tree to diagnose and resolve common synthesis problems.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Fries Rearrangement
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
4-(Trifluoromethyl)phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Monochlorobenzene (anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 4-(trifluoromethyl)phenyl acetate (1.0 equiv) and anhydrous monochlorobenzene. Begin stirring to dissolve.
-
Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, weigh anhydrous AlCl₃ (1.5 equiv) and add it portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution. Maintain control over the addition rate.
-
Reaction: Heat the reaction mixture to 120-130°C using a heating mantle with a temperature controller. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (e.g., starting at 10:1 v/v) to separate the desired ortho isomer from the para isomer and other impurities.[11] The final product, 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, is typically a light yellow oil or low-melting solid.[11]
References
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved February 11, 2026, from [Link]
- Valdés, C., et al. (2021). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved February 11, 2026, from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 11, 2026, from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved February 11, 2026, from [Link]
-
Appchem. (n.d.). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone. Retrieved February 11, 2026, from [Link]
- van der Voort, P., et al. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts.
- Fujioka, T., et al. (2017).
- Shendage, D., et al. (2014). Optimization of reaction conditions for Fries rearrangement.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 11, 2026, from [Link]
- Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express.
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 11, 2026, from [Link]
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses. Retrieved February 11, 2026, from [Link]
-
Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References. Retrieved February 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved February 11, 2026, from [Link]
Sources
- 1. curlyarrows.com [curlyarrows.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
Technical Support Center: Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
The following technical support guide addresses the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), primarily via the Fries Rearrangement of 4-(trifluoromethyl)phenyl acetate.
This guide is structured as a Tier 2/Tier 3 support resource for process chemists and medicinal chemists encountering yield loss or impurity profiles during scale-up.[1]
Case ID: SYN-CF3-OH-AC Subject: Troubleshooting Side Reactions & Impurity Profiling Primary Reaction: Fries Rearrangement / Friedel-Crafts Acylation Substrate: 4-(trifluoromethyl)phenol derivatives[1]
Part 1: Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q1: I am observing high levels of starting material (4-(trifluoromethyl)phenol) after the reaction, even though I started with the ester. Is the rearrangement failing?
A: This is likely deacylation rather than failed rearrangement. The Fries rearrangement is reversible. In the presence of strong Lewis acids (AlCl₃) and high temperatures, the acylium ion (
-
Corrective Action: Increase the equivalents of Acetyl Chloride/Anhydride (if running direct FC) or ensure anhydrous conditions to prevent acylium quenching. Lower the temperature slightly to favor the intramolecular pathway over dissociation.
Q2: The reaction mixture becomes a solid, intractable mass, and yield is low. What is happening? A: You are experiencing "Red Oil" solidification or aluminum complex precipitation. The product, a hydroxy-ketone, forms a stable, bidentate chelate with Aluminum (Al).[2] This complex is much less soluble than the starting material.
-
Mechanism: The carbonyl oxygen and the phenoxide oxygen bind to the same aluminum atom, releasing HCl. This complex precipitates, halting the reaction by trapping the catalyst.
-
Corrective Action: Use a solvent with higher solubility for aluminum complexes (e.g., Chlorobenzene or 1,2-Dichloroethane instead of DCM). Ensure mechanical stirring is robust. Use >2.5 equivalents of AlCl₃ to ensure enough free catalyst remains active.
Category B: Impurity Profiling[1]
Q3: I see a new impurity (~5-10%) with a mass +49 or +98 Da relative to the product. It tracks with the product during chromatography. A: This is a critical side reaction: Halogen Exchange (Halex). Under the harsh conditions of AlCl₃ catalysis (especially >100°C), the Lewis acid can activate the C-F bonds of the trifluoromethyl group.
-
Reaction:
. -
Impact: This results in mono-chlorodifluoro or di-chloromonofluoro analogs.[1] These are extremely difficult to separate because their polarity is nearly identical to the target.
-
Corrective Action: Do not exceed 80-90°C. If higher temperatures are required for rearrangement, switch to a milder Lewis acid like
or use Boron Trifluoride etherate ( ), which is less prone to activating C-F bonds.
Q4: Is the para-isomer a concern for this specific molecule? A: No.
-
Reasoning: The starting material is 4-(trifluoromethyl)phenol.[3] The hydroxyl group directs ortho/para. The para position (relative to OH) is occupied by the
group. -
Result: The only open active sites are the ortho positions (2 and 6), which are equivalent. Therefore, regioselectivity is structurally enforced. If you see an isomer, check for 3-acylation (meta to OH), though this is electronically disfavored and rare.
Part 2: Deep Dive - Side Reaction Mechanisms[1]
The "Blocked Para" Effect & Deacylation
In standard phenol Fries rearrangements, the para-isomer is the thermodynamic product. Here, the
-
Consequence: The ring is less nucleophilic. The acylium ion (
) "waits" longer to attack. This increased residence time increases the probability of deacylation (loss of acetyl group) or polymerization of the solvent.
Aluminum-Mediated C-F Activation
The
-
Pathway: AlCl₃ coordinates to a Fluorine on the
. -
Step: Fluoride abstraction generates a benzylic-like cation stabilized by the aromatic ring, followed by Chloride rebound.
-
Risk Factor: This is strictly temperature-dependent.[1] Below 60°C, this is negligible. Above 120°C (common for Fries), it becomes significant.
Experimental Data Summary
| Impurity Type | Relative Retention (TLC) | Mass Spec Signature | Origin | Prevention |
| Parent Phenol | Lower Rf (more polar) | M-42 (Loss of Acetyl) | Hydrolysis / Deacylation | Dry solvents, excess acylating agent.[1] |
| Chlorinated Analog | Identical Rf | M+16 (Cl replaces F) | AlCl₃ / Heat (>100°C) | Limit temp <80°C; Switch to |
| O-Acylated Ester | Higher Rf | M (Isomer of product) | Incomplete Rearrangement | Longer reaction time; Higher temp.[1] |
Part 3: Visualizations
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the main reaction pathway (Green) versus the critical side reactions (Red).
Caption: Mechanistic pathway showing the competition between successful ortho-rearrangement and deacylation/halogen-exchange side reactions.
Diagram 2: Troubleshooting Logic Flow
A decision tree for operators facing low yields.
Caption: Logic flow for diagnosing reaction failures based on TLC/LCMS data.
Part 4: References
-
Fries Rearrangement Mechanism & Scope:
-
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Comprehensive review of Fries rearrangement conditions and limitations).
-
-
Stability of Trifluoromethyl Groups:
-
Aluminum Chloride Catalysis Issues:
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (The authoritative text on AlCl3 mediated reactions and halogen exchange side reactions).
-
-
Synthesis of Hydroxyacetophenones:
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fries rearrangement and phenolic acylation).
-
Sources
Technical Support Center: Synthesis & Optimization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary & Synthetic Strategy
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5).
This molecule is an ortho-hydroxyacetophenone derivative. The presence of the trifluoromethyl (-CF₃) group at the 5-position (relative to the ketone) significantly alters the electronic landscape of the aromatic ring compared to standard phenols. The -CF₃ group is strongly electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS).
The Gold Standard Route: The most reliable industrial and laboratory method is the Fries Rearrangement of 4-(trifluoromethyl)phenyl acetate.
-
Precursor: 4-(trifluoromethyl)phenyl acetate (derived from 4-(trifluoromethyl)phenol).
-
Mechanism: Lewis-acid catalyzed rearrangement.[1][2][3][4][5]
-
Regioselectivity: The -CF₃ group at the para position (relative to the phenolic oxygen) blocks para-acylation. This forces the acetyl group to the ortho position, yielding the desired 1,2,5-substitution pattern.
Mechanistic Diagram (Reaction Pathway)
Caption: Mechanistic flow of the Fries Rearrangement. Note that the Aluminum Chelate is the resting state before acidic workup.
Critical Process Parameters (Optimization)
The electron-deficient nature of the ring requires "forcing" conditions. Standard protocols for unsubstituted phenols will result in low conversion or recovery of starting material.
Table 1: Optimization of Reaction Conditions
| Parameter | Standard Condition | Optimized for -CF₃ Substrate | Reason for Optimization |
| Lewis Acid | AlCl₃ (1.1 - 1.5 eq) | AlCl₃ (2.5 - 3.0 eq) | The product forms a stable 1:1 complex with AlCl₃. Excess acid is required to drive the deactivated ring reaction. |
| Temperature | 120°C | 140°C - 160°C | High thermal energy is required to overcome the activation energy barrier raised by the -CF₃ deactivation. |
| Solvent | Nitrobenzene / CS₂ | Neat (Melt) or Chlorobenzene | "Melt" conditions allow higher temperatures. Chlorobenzene (reflux 132°C) is a cleaner alternative to Nitrobenzene. |
| Time | 1-2 Hours | 3-6 Hours | Slower kinetics due to electron withdrawal. |
Standard Operating Procedure (SOP)
Safety Warning: Aluminum chloride reacts violently with water, releasing HCl gas. Perform all steps in a fume hood. The product is a skin irritant.
Reagents:
-
4-(trifluoromethyl)phenyl acetate: 10.0 g (49 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous: 19.6 g (147 mmol, 3.0 eq )
-
Solvent: None (Neat/Melt method) OR Chlorobenzene (50 mL)
Protocol:
-
Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring may fail as viscosity increases) and a reflux condenser topped with a CaCl₂ drying tube. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Mixing:
-
Melt Method: Mix the ester and AlCl₃ solids thoroughly at room temperature.
-
Solvent Method: Dissolve ester in chlorobenzene, then add AlCl₃ portion-wise.
-
-
Reaction:
-
Slowly heat the mixture. Evolution of HCl gas indicates reaction initiation.
-
Ramp temperature to 140°C (oil bath). The mixture will become a viscous, dark orange/red paste (the aluminum chelate).
-
Maintain at 140°C for 4 hours .
-
-
Quenching (Critical):
-
Cool the reaction mass to room temperature.
-
Prepare a slurry of Ice (100g) + Conc. HCl (20mL) .
-
Slowly pour the reaction mass into the acidic ice water with vigorous stirring. (Exothermic!).
-
Stir for 30 minutes to break the aluminum complex. The solid/oil should separate.
-
-
Isolation:
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine. Dry over Na₂SO₄.
-
Concentrate in vacuo.
-
-
Purification:
-
Steam Distillation: Highly recommended. The ortho-hydroxy product is volatile with steam due to intramolecular hydrogen bonding, while tars and oligomers are not.
-
Alternative: Vacuum distillation (BP ~105°C at 10 mmHg) or Column Chromatography (Hexane/EtOAc).
-
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned into a black tar, and I can't isolate the product.
Diagnosis: Polymerization or excessive thermal decomposition. Solution:
-
Moisture Control: Ensure AlCl₃ is fresh and yellow/grey (not white powder, which indicates hydrolysis). Moisture creates HCl prematurely and causes tarring.
-
Solvent Switch: If running neat (melt), switch to Chlorobenzene . It moderates the exotherm and heat transfer, preventing "hot spots" that lead to charring.
-
Temperature: Do not exceed 160°C.
Q2: I recovered mostly 4-(trifluoromethyl)phenol (the hydrolysis product) instead of the ketone.
Diagnosis: Deacetylation occurred, but the acyl group escaped or failed to recombine. Solution:
-
Closed System: Ensure the reflux condenser is efficient. If the acetyl chloride/acylium ion escapes the flask before reacting, you are left with the phenol.
-
Stoichiometry: Increase AlCl₃ to 3.0 equivalents . The phenol byproduct complexes with AlCl₃; if you don't have enough Lewis acid, the rearrangement cycle stops.
Q3: The product is an oil that won't crystallize.
Diagnosis: This compound has a low melting point (~28-31°C) and tends to supercool. Solution:
-
Don't force crystallization: It is often a liquid at room temperature.
-
Purity Check: Run GC-MS or TLC. If pure, store in the fridge; it may solidify over days.
-
Distillation: Use vacuum distillation for purification rather than recrystallization.
Q4: Why is the yield lower than unsubstituted phenyl acetate?
Diagnosis: Electronic Deactivation. Insight: The -CF₃ group pulls electron density from the ring. The Friedel-Crafts/Fries intermediate (Sigma complex) is destabilized. Mitigation: You cannot change the physics, but you can maximize conversion by extending reaction time (up to 6 hours) and ensuring vigorous stirring to mix the viscous chelate.
Decision Matrix & Workflow
Use this diagram to navigate the optimization process based on your initial results.
Caption: Decision matrix for troubleshooting reaction outcomes based on crude analysis.
References
-
Blatt, A. H. (1942). The Fries Rearrangement. Organic Reactions, 1, 342.
-
Martin, R. (1992). The Fries reaction: a valid alternative to the Friedel-Crafts acylation. Organic Preparations and Procedures International, 24(4), 369-435.
-
Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Sheet.
-
ChemicalBook. (n.d.). Physical Properties of CAS 146575-64-6.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Section on Fries Rearrangement mechanisms).
Sources
Technical Support Center: Crystallization of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
This guide serves as an advanced technical support resource for researchers working with 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5).[1] It is designed to address the unique physicochemical challenges posed by this compound, specifically its tendency to "oil out" due to strong intramolecular hydrogen bonding and a melting point near ambient temperature.[1]
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Phase Separation, Oiling Out, and Polymorphism Compound ID: 2'-Hydroxy-5'-(trifluoromethyl)acetophenone[1]
Core Technical Briefing
Before troubleshooting, you must understand the why behind the difficulty.[1] This compound is not a standard solid; it is a Low-Melting Point Solid (LMS) .[1]
-
The Structural Trap (Intramolecular H-Bonding): The ortho-hydroxy and ketone groups form a stable 6-membered ring via Resonance-Assisted Hydrogen Bonding (RAHB).[1] This "locks" the molecule, significantly reducing the intermolecular forces (dipole-dipole) that typically stabilize a crystal lattice.[1]
-
The Consequence:
-
Melting Point: ~28–31°C (Often appears as an oil at room temperature).[1]
-
Solubility: High solubility in non-polar solvents (hexane) compared to para-isomers.[1]
-
Common Failure Mode: The compound prefers a disordered liquid phase (oil) over an ordered crystal lattice if the temperature is >25°C or if impurities depress the melting point further.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product separates as a yellow oil at the bottom of the flask, not crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs because the crystallization temperature is above the "oiling out" limit (metastable zone width is narrow) or the solution is too concentrated at a temperature above the compound's melting point (30°C).
Corrective Action:
-
Lower the Temperature: You cannot crystallize this at room temperature (25°C) effectively.[1] You must work at 0°C to -20°C .[1]
-
Change Solvent System: Switch to a solvent where the oil is miscible at warm temperatures but the solid is insoluble at cold temperatures.[1]
-
Recommended:n-Pentane or n-Hexane (with trace Ethyl Acetate).[1]
-
-
The "Scratch" Technique: If an oil forms, cool to -20°C. Once the oil becomes extremely viscous/glassy, scratch the side of the flask with a glass rod to induce nucleation.[1]
Issue 2: "I have low yield; the mother liquor is still very yellow."
Diagnosis: High solubility loss.[1] Due to the RAHB motif, this molecule is surprisingly lipophilic.[1] It does not crash out of non-polar solvents as easily as expected.[1]
Corrective Action:
-
Reduce Solvent Volume: Use the minimum amount of solvent required to dissolve the oil at 35°C.[1]
-
Anti-Solvent Crash: Dissolve in a minimum volume of Methanol (miscible), then slowly add cold Water (anti-solvent) while stirring at 0°C. Note: This risks oiling out if added too fast.
Issue 3: "The solid melts immediately upon filtration."[1]
Diagnosis: Thermal handling error. The heat from the ambient air or the friction of the vacuum filtration is sufficient to melt the crystals (MP ~28-30°C).[1]
Corrective Action:
-
Cold Filtration: Pre-chill your Buchner funnel and receiving flask in a freezer or with dry ice.
-
Fast Transfer: Filter rapidly.
-
Vacuum Drying: Do not use a heated vacuum oven.[1] Dry in a desiccator at room temperature or slightly below (cool water bath).
Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Recommended)
Best for high purity requirements.[1]
-
Dissolution: Place the crude oil/solid (10 g) in a flask. Add n-Hexane (20 mL) .
-
Heating: Warm gently to 35–40°C (water bath). The compound should dissolve or become a miscible oil.[1]
-
Cooling Phase 1: Allow to cool to Room Temperature (25°C) slowly.
-
Cooling Phase 2 (Critical): Place the flask in a -20°C freezer for 12–24 hours.
-
Harvesting:
-
Drying: Vacuum dry at ambient temperature (20°C). Do not heat.
Protocol B: Anti-Solvent Precipitation (Methanol/Water)
Best for removing non-polar impurities (tars).
-
Dissolve crude compound in Methanol (1.5 volumes) at room temperature.
-
Cool solution to 0°C (Ice bath).
-
Add Water (0.5 volumes) dropwise with vigorous stirring.
-
Observation: The solution will turn milky.[1]
-
-
Seed with a pure crystal if available.[1]
-
Continue adding Water (up to 2 volumes total) slowly.
-
Stir at 0°C for 2 hours. Filter cold.
Visualized Workflows
Logic Diagram: Troubleshooting "Oiling Out"
This decision tree guides you when the product refuses to solidify.[1]
Comparative Data: Solvent Systems
| Solvent System | Solubility (Hot) | Solubility (Cold -20°C) | Risk of Oiling Out | Purity Profile |
| n-Hexane | High | Moderate | Medium | Excellent (removes tars) |
| Methanol/Water | Very High | Low | High | Good (removes non-polars) |
| Ethanol | Very High | High | N/A (Yield loss) | Poor |
| Pentane | Moderate | Very Low | Low | Best for Yield |
References
-
ChemicalBook. (2025).[1][2] 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone - Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025).[1] 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Data. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.[1][2][3][4][5] Retrieved from
-
BenchChem. (2025).[1][6] Technical Guide to Hydroxyacetophenone Synthesis. Retrieved from
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 3. 1-(2-HYDROXY-5-TRIFLUOROMETHOXY-PHENYL)-ETHANONE CAS#: 146575-64-6 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in solution
Welcome to the technical support resource for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Overview of Chemical Stability
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone containing a phenolic hydroxyl group. This feature is central to both its utility and its primary stability challenges. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton (predicted pKa ≈ 8.76), making the molecule particularly susceptible to deprotonation and subsequent oxidation, especially under neutral to basic conditions.[1] Understanding and controlling the factors that influence this process—namely pH, solvent choice, light, and oxygen exposure—is critical for maintaining the compound's integrity in solution.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~219.7 °C (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |
| Solubility | Sparingly soluble in water. | [4] |
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is turning yellow/brown. What is happening?
A1: This is the most common stability issue and is almost always indicative of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-type species and, eventually, polymeric degradation products. This process is significantly accelerated under the following conditions:
-
Elevated pH ( > 7): At higher pH, the phenolic proton is removed, forming a phenoxide anion. This anion is highly electron-rich and much more easily oxidized than the protonated phenol.
-
Presence of Oxygen: Dissolved oxygen in your solvent is a primary oxidizing agent.
-
Exposure to UV Light: Light can provide the energy to initiate radical-based oxidation reactions.
-
Trace Metal Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can act as catalysts for oxidation.
Q2: What is the best solvent for preparing a stock solution?
A2: For a stable, concentrated stock solution, we recommend using a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents have low levels of dissolved oxygen and water, minimizing both oxidative and hydrolytic degradation. For immediate use in aqueous experiments, a stock in ethanol or acetonitrile can be used, but long-term stability is lower. Always store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I fix this?
A3: This is a solubility issue. While the compound is soluble in organic solvents, it is only sparingly soluble in water.[4] When a concentrated organic stock is diluted into an aqueous medium, the compound can crash out if its final concentration exceeds its aqueous solubility limit.
-
Decrease the Final Concentration: This is the simplest solution.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a small final percentage of DMSO (typically <0.5%) can help maintain solubility.
-
Use Solubilizing Agents: Non-ionic surfactants like Tween-20 or Pluronic F-68 can be used in some systems to increase aqueous solubility, a technique proven effective for similar trifluoromethyl-substituted ketones.[5] Always run a vehicle control to ensure the solubilizing agent does not affect your experimental outcome.
Q4: How should I prepare my aqueous working solutions for maximum stability?
A4: To mitigate the oxidative degradation described in A1, your aqueous working solutions should be prepared with the following considerations:
-
Use a slightly acidic buffer (pH 5.0-6.5). This ensures the phenolic hydroxyl group remains fully protonated and less susceptible to oxidation.
-
De-gas your buffer. Before adding the compound, sparge your aqueous buffer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work quickly and protect from light. Prepare working solutions fresh for each experiment and protect them from direct light by using amber vials or covering your containers with aluminum foil.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common stability problems.
Issue 1: Solution Discoloration (Yellow, Pink, Brown)
This indicates oxidative degradation. Follow this workflow to identify the cause.
Caption: Logic diagram for diagnosing loss of compound activity.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing and storing a concentrated stock solution to minimize degradation.
-
Preparation: In a chemical fume hood, weigh the required amount of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone into a sterile, amber glass vial with a PTFE-lined screw cap.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM). Use a new, sealed bottle of anhydrous solvent to minimize water content.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Inert Gas Overlay: Briefly flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen. This creates an inert atmosphere that significantly slows oxidative degradation.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For short-term storage (less than one week), -20°C is acceptable.
-
Validation: It is best practice to confirm the concentration and purity of your initial stock solution using an analytical method like HPLC-UV.
Protocol 2: Forced Degradation Study for Stability Assessment
If the stability in your specific experimental buffer is unknown, this accelerated degradation study can provide valuable insights. This type of analysis is a standard approach in pharmaceutical development for identifying potential stability issues. [6]
-
Prepare Solutions:
-
Control: Dilute your stock solution to the final working concentration in your target buffer (pH adjusted to 5.5).
-
Acidic Stress: Dilute into your buffer adjusted to pH 2 with 0.1 M HCl.
-
Basic Stress: Dilute into your buffer adjusted to pH 9 with 0.1 M NaOH.
-
Oxidative Stress: Dilute into your buffer containing 0.1% hydrogen peroxide.
-
Photostability: Place a sample prepared in your standard buffer under a UV lamp (254 nm) or in direct sunlight.
-
-
Incubation: Incubate all solutions in parallel at a controlled temperature (e.g., 40°C) and protect them from light (except for the photostability sample).
-
Time Points: Remove aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reaction (e.g., neutralize the acidic/basic samples) and store at -80°C until analysis.
-
Analysis: Analyze the samples by Reverse-Phase HPLC with a UV detector (RP-HPLC-UV). A suitable method for related compounds involves a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid). [7]5. Interpretation: Compare the peak area of the parent compound in the stressed samples to the time-zero control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The basic and oxidative stress conditions are predicted to show the most significant degradation for this molecule.
References
-
1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2'-(Trifluoromethyl)acetophenone. Cheméo. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. S. H. M. K. R. L. G. et al., Journal of Analytical Methods in Chemistry, 2015. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. L. Xiong et al., Bioresources and Bioprocessing, 2021. [Link]
-
Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. [Link]
-
1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies. [Link]
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 2. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
- 3. 1-(2-HYDROXY-5-TRIFLUOROMETHOXY-PHENYL)-ETHANONE CAS#: 146575-64-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Degradation Pathways of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its stability profile. Given the specific nature of this molecule, this guide provides a framework for investigating its degradation pathways through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols. We will explore plausible degradation mechanisms based on its functional groups and provide actionable strategies for identifying and characterizing potential degradants.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses common initial questions regarding the stability of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone and the logical starting points for any degradation study.
Q1: My sample of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone shows new impurities on the HPLC chromatogram after storage. What are the most likely causes?
This is a common issue that typically points to sensitivity to one or more environmental factors. The structure of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone contains several reactive sites that can contribute to its degradation:
-
Phenolic Hydroxyl (-OH) Group: This group is highly susceptible to oxidation. In the presence of oxygen (air), light, or trace metal ions, it can be oxidized to form colored quinone-type structures. This is often the primary pathway for the degradation of phenolic compounds.
-
Aromatic Ring: The electron-donating hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack and oxidative cleavage under harsh conditions.
-
Acetyl Group (-C(O)CH₃): While generally stable, the ketone functionality can participate in photochemical reactions (e.g., Norrish-type reactions) if the molecule absorbs sufficient energy.
-
Trifluoromethyl (-CF₃) Group: This group is exceptionally stable and is unlikely to degrade under typical storage conditions. However, its strong electron-withdrawing nature significantly influences the reactivity of the rest of the molecule.
Troubleshooting Steps:
-
Review Storage Conditions: Was the sample stored in a tightly sealed container, protected from light, and at a controlled temperature? Exposure to air and light are the most common culprits.
-
Check Solvent Purity: If in solution, were the solvents of high purity and degassed? Peroxides in common solvents like THF or ether can initiate radical degradation pathways.
-
Perform a Preliminary Forced Degradation: To quickly identify the vulnerabilities, subject the compound to mild stress conditions (e.g., light exposure, heating, addition of a radical initiator). This will help pinpoint the primary degradation pathway.
Q2: What is a forced degradation study and why is it essential for this compound?
A forced degradation study (or stress testing) is a series of experiments where the compound is subjected to harsher conditions than it would typically encounter during storage or use. The goal is to deliberately accelerate degradation to rapidly predict its long-term stability, identify likely degradation products, and establish stability-indicating analytical methods.
For 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, this is critical because:
-
It helps establish the intrinsic stability of the molecule.
-
It elucidates potential degradation pathways (e.g., hydrolysis, oxidation, photolysis).
-
The degradants produced can be isolated and characterized, which is a regulatory requirement for drug development.
-
It is used to develop and validate analytical methods (like HPLC) that can resolve the parent compound from all its significant degradants, proving the method is "stability-indicating".[1]
Part 2: Investigating Specific Degradation Pathways
This section provides detailed guidance on the primary degradation pathways that 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone may undergo and how to design experiments to study them.
Q3: How do I investigate the oxidative degradation of this molecule? What products should I expect?
Oxidative degradation is a highly probable pathway due to the phenolic hydroxyl group. Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.
Plausible Oxidative Pathway: The primary mechanism likely involves the formation of a phenoxy radical, which can then dimerize or be further oxidized to form quinone-like structures. The presence of the trifluoromethyl group may influence the specific products formed.
Caption: Plausible oxidative degradation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Prepare a solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (1:1).
-
Stress Condition: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is 3% H₂O₂. In some cases, more aggressive oxidation using Fenton-like reagents (Fe²⁺) may be explored.[2]
-
Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours). Protect from light to prevent confounding photodegradation.
-
Control Samples:
-
Negative Control: A solution of the compound without H₂O₂.
-
Blank: A solution of the solvent with H₂O₂ but without the compound.
-
-
Analysis: Analyze the samples by HPLC-UV/MS at regular intervals (e.g., 0, 2, 8, 24 hours) to monitor the formation of degradants. The use of mass spectrometry is crucial for obtaining the mass of the degradation products, which provides initial clues to their structure (e.g., an increase of 16 amu suggests the addition of an oxygen atom).[3]
Data Interpretation:
| Parameter | Observation | Possible Interpretation |
| New Peak (HPLC) | A new, more polar peak (earlier retention time) is observed. | Formation of more hydroxylated or ring-opened species. |
| Color Change | Solution turns yellow or brown. | Formation of conjugated quinone-type structures. |
| MS Analysis | A new ion at [M+16]+ is detected. | Mono-hydroxylation of the aromatic ring. |
| MS Analysis | A new ion at [M-2]+ is detected. | Formation of a quinone by oxidation of the phenol. |
Q4: Is the compound susceptible to photodegradation? How can I test for this?
Yes, the presence of the phenone chromophore makes the molecule a candidate for photodegradation. Aromatic ketones can absorb UV light and undergo various photochemical reactions. The degradation efficiency can be significant under direct UV light.[4]
Experimental Protocol: Photostability Testing (ICH Q1B Guideline)
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a transparent container (e.g., petri dish).
-
Solution State: Prepare a solution of the compound in a photochemically inert solvent (e.g., water, acetonitrile) in a quartz cuvette or other UV-transparent vessel.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.
-
The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
-
Dark Control:
-
Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls. These are placed in the same chamber to experience the same temperature conditions.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed samples and the dark controls by a validated stability-indicating HPLC method.
-
Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.
-
Caption: Standard workflow for assessing the photostability of a compound.
Q5: What about hydrolytic degradation? Is this a major concern?
Hydrolysis involves the cleavage of a molecule by reaction with water. For 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, there are no readily hydrolyzable functional groups like esters, amides, or lactones. Therefore, significant degradation under neutral pH conditions is unlikely.
However, it is still crucial to test for stability at pH extremes, as this is a standard part of forced degradation studies.
Experimental Protocol: Hydrolytic Stress Testing
-
Preparation: Prepare three sets of solutions of the compound (e.g., 1 mg/mL) in:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 24-72 hours).
-
Analysis: At specified time points, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acidic sample), and analyze by HPLC. Compare the results to a sample at time zero.
Significant degradation under these conditions is not expected for this particular molecule, but the experiment is necessary for a complete stability profile. Any observed degradation would likely indicate an unexpected reaction pathway.
Part 3: Analytical Methodologies & Data Characterization
Q6: What is the best analytical method to monitor the degradation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard.
-
RP-HPLC: Separates the parent compound from its degradants based on polarity. Degradation products are often more polar and will have shorter retention times.
-
UV Detector (or PDA): Quantifies the amount of each compound. A Photo-Diode Array (PDA) detector is superior as it provides UV spectra for each peak, helping to assess peak purity and structural similarity.
-
Mass Spectrometer: Provides mass-to-charge (m/z) ratio information for the parent compound and its degradants, which is the most critical piece of data for structural elucidation.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for resolving small molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Detection | PDA (200-400 nm) & ESI-MS (Scan 100-500 amu) | Provides both quantitative (UV) and qualitative (MS) data. |
This method should be validated for its ability to separate all known degradation products and impurities to be considered "stability-indicating".[5]
Q7: I have detected several degradation products by LC-MS. How do I proceed with identifying their structures?
Structural elucidation is a multi-step process moving from tentative assignments to confirmed structures.
-
High-Resolution Mass Spectrometry (HR-MS): This is the first and most crucial step. HR-MS provides a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the degradant. This immediately narrows down the possibilities.[6]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion in the mass spectrometer, you can obtain structural information. Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragments suggest which parts of the molecule have remained intact.
-
Forced Degradation of Analogs: If you suspect a particular part of the molecule is degrading (e.g., the phenol), running a similar stress study on a related molecule without that functional group can provide strong evidence.
-
Isolation and NMR Spectroscopy: For definitive proof of structure, the degradant must be isolated, typically using preparative HPLC. Once a pure sample is obtained, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy can be used to unambiguously determine its structure.[1][3]
References
-
Idris, O. A., & Erasmus, M. (2024). Degradation Pathways of Perfluoroalkyl and Polyfluoroalkyl Compounds: Removal in Water and Soil Using Fungi and Plant-Based Remediation. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. MDPI. Available at: [Link]
-
Shangari, N., Chan, T. S., & O'brien, P. J. (2005). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Methods in enzymology. Available at: [Link]
-
Kroonblawd, M. P., Goldman, N., & Lewicki, J. P. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. PubMed. Available at: [Link]
-
Shaikh, S., et al. (2017). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available at: [Link]
-
Request PDF. (n.d.). Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry. ResearchGate. Available at: [Link]
-
Wied, P., et al. (2024). Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. MDPI. Available at: [Link]
-
Li, Y., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. PubMed. Available at: [Link]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]
-
Hagenmaier, H., et al. (1993). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. PubChem. Available at: [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. Available at: [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC. Available at: [Link]
Sources
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 6. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing in HPLC analysis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Technical Support Center: HPLC Analysis
This guide provides in-depth troubleshooting strategies for resolving peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone. The unique chemical properties of this analyte present specific challenges that require a targeted approach beyond generic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone. What are the most likely causes?
A1: Peak tailing for this specific analyte is almost always due to secondary chemical interactions with the stationary phase, rather than physical issues like column voids.[1][2] The molecular structure of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is the primary driver of these problems.
There are two dominant chemical mechanisms at play:
-
Metal Chelation: The analyte has a hydroxyl group (-OH) and a ketone group (=O) in an ortho configuration. This structure acts as a bidentate chelating agent, meaning it can bind strongly to metal ions. Trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the HPLC column or leached from stainless steel components of the system can act as active sites for this chelation.[3][4][5] This strong, secondary retention mechanism leads to a portion of the analyte molecules being delayed in their passage through the column, resulting in a tailing peak.[3]
-
Silanophilic Interactions: The analyte possesses an acidic phenolic hydroxyl group. In reversed-phase HPLC, silica-based stationary phases have residual silanol groups (Si-OH) on their surface. These silanol groups are themselves acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4.[1][6] The acidic analyte can then engage in strong polar interactions with these ionized silanol sites, causing peak tailing.[4][7][8] The electron-withdrawing trifluoromethyl group on the analyte increases the acidity of its phenolic proton, potentially exacerbating these interactions compared to similar, non-fluorinated compounds.
Q2: How should I structure my troubleshooting? What is the most logical workflow?
A2: A systematic approach is crucial to efficiently diagnose and solve the issue without making unnecessary changes. The workflow should prioritize identifying and eliminating the most probable causes first.
-
System Check (Is it the analyte or the system?): Before modifying the method, confirm the issue is specific to your analyte. Inject a neutral, non-chelating standard (e.g., Toluene, Progesterone). If this standard also shows tailing, the problem might be physical (e.g., column void, blocked frit, extra-column dead volume).[2][7][9] If the neutral standard has a good peak shape, the problem is chemical and specific to your analyte, and you should proceed to the next steps.
-
Target Metal Chelation: Since chelation is a very strong and likely interaction for this molecule, address it first. This is often the most effective single change.
-
Target Silanol Interactions: If adding a chelator improves the peak shape but some tailing remains, the next step is to suppress silanol interactions.
-
Column & Hardware Optimization: If mobile phase modifications are insufficient, the column itself or system hardware may be the limiting factor.
Q3: What are the specific, step-by-step protocols for modifying my method?
A3: Here are detailed protocols for the most effective method modifications. Always change only one parameter at a time to correctly identify the solution.[3]
This protocol introduces a sacrificial chelating agent into the mobile phase. This agent will preferentially bind to the active metal sites on the column, effectively shielding the analyte from these interactions.[3]
-
Prepare Stock Solution: Create a 10 mM stock solution of Ethylenediaminetetraacetic acid (EDTA) disodium salt in HPLC-grade water. Sonicate briefly to ensure it is fully dissolved.
-
Prepare Aqueous Mobile Phase: To your existing aqueous mobile phase (e.g., water with buffer/acid), add the EDTA stock solution to achieve a final concentration of 0.1 to 0.5 mM. For example, add 1 mL of 10 mM EDTA stock to 99 mL of your aqueous phase for a 0.1 mM final concentration.
-
Filter: Filter the final aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter as per standard practice.
-
Equilibrate: Flush the column with the new EDTA-containing mobile phase for at least 30-60 minutes to ensure all active metal sites are saturated.
-
Analyze: Inject your sample and evaluate the peak shape.
This protocol aims to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary polar interactions.[1][4]
-
Select an Acid: Choose a suitable acid. Formic acid (0.1% v/v) is common and MS-friendly. Phosphoric acid (~0.1% v/v) can also be used for UV detection and provides strong buffering at low pH.[10]
-
Prepare Aqueous Mobile Phase: Add the selected acid to the HPLC-grade water. For 0.1% formic acid, add 1 mL of formic acid to 999 mL of water.
-
Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion is between 2.5 and 3.0.[3][4] This range is effective at keeping silanol groups protonated (neutral).[1]
-
Mix and Equilibrate: Prepare the final mobile phase by mixing the acidified aqueous phase with your organic solvent (e.g., acetonitrile, methanol). Equilibrate the column for at least 15-20 minutes.
-
Analyze: Inject the sample and assess the improvement in peak symmetry.
Q4: Can you summarize the recommended strategies and their impact?
A4: Certainly. The following table summarizes the primary strategies, their mechanisms, and key considerations.
| Strategy | Recommended Action | Mechanism of Action | Typical Concentration | Pros | Cons |
| Metal Chelation Mitigation | Add EDTA to the mobile phase. | EDTA is a strong chelator that binds to metal sites on the stationary phase, preventing the analyte from interacting with them.[3] | 0.1 - 0.5 mM | Highly effective for chelating analytes. Directly targets a primary cause of tailing. | Not compatible with mass spectrometry (MS). May slightly alter retention times. |
| Silanol Interaction Suppression | Lower mobile phase pH. | Protonates residual silanol groups (Si-OH), neutralizing their negative charge and reducing polar interactions with the acidic analyte.[1][4][11] | pH 2.5 - 3.0 | Very effective for ionizable compounds. Improves peak shape for many acidic and basic analytes. | May alter selectivity. Not all columns are stable at very low pH for extended periods. |
| Silanol Interaction Masking | Add a competing base (e.g., TEA). | Triethylamine (TEA) acts as a sacrificial base that preferentially interacts with active silanol sites.[3] | ~0.05 M (less common now) | A traditional method that can be effective. | Can suppress MS signal. Modern high-purity columns often make this unnecessary.[4][12] |
| Column Selection | Use a high-purity, Type B silica column with end-capping. | Modern columns have very low metal content and fewer accessible silanol groups, inherently reducing both causes of tailing.[4][12] | N/A | Best long-term solution. Provides more robust and reproducible results. | Higher initial cost. |
| Hardware Selection | Use a bio-inert or PEEK-lined HPLC system. | Minimizes contact of the mobile phase and sample with stainless steel, reducing the leaching of metal ions into the flow path.[13] | N/A | Eliminates the system as a source of metal contamination. | Significant capital investment. Not always necessary if mobile phase additives are effective. |
References
-
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 | C9H7F3O2 - Appchem. (n.d.). Retrieved January 26, 2024, from [Link]
-
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
-
1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone | C11H11F3O2 | CID - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. (2019, November 12). Retrieved January 26, 2024, from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2023, June 9). Retrieved January 26, 2024, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 26, 2024, from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2023, October 28). Retrieved January 26, 2024, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 26, 2024, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012, July 1). Retrieved January 26, 2024, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved January 26, 2024, from [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. (2023, July 29). Retrieved January 26, 2024, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 26, 2024, from [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019, December 6). Retrieved January 26, 2024, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved January 26, 2024, from [Link]
-
Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC - SIELC Technologies. (2018, May 16). Retrieved January 26, 2024, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (2023, November 1). Retrieved January 26, 2024, from [Link]
-
buffered pH to avoid peak tailing - Chromatography Forum. (2004, September 9). Retrieved January 26, 2024, from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 26, 2024, from [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. (2024, April 26). Retrieved January 26, 2024, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. silcotek.com [silcotek.com]
- 6. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 7. chromtech.com [chromtech.com]
- 8. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Quantification
Topic: Method Refinement & Troubleshooting Guide
Document ID: HTE-Q-2024-05 | Version: 2.1 Audience: Analytical Chemists, CMC Leads, Process Development Scientists
Introduction: The Analytical Challenge
You are analyzing 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (hereafter referred to as HTE ; CAS: 67589-15-5).[1]
As a Senior Application Scientist, I often see researchers treat this molecule as a generic substituted phenol. That is a mistake. HTE possesses two competing structural features that dictate its chromatographic behavior:
-
The Ortho-Hydroxy Ketone Motif: This creates a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the carbonyl oxygen. This forms a stable, pseudo-six-membered ring, significantly increasing lipophilicity and reducing apparent polarity.
-
The Trifluoromethyl Group (-CF3): A strong electron-withdrawing group (EWG) at the meta-position (relative to the phenol). This increases the acidity of the phenolic proton, making the molecule sensitive to mobile phase pH changes.
This guide addresses the specific "pain points" caused by these features: peak tailing (chelation), retention shifts (pH instability), and solubility issues.
Module 1: Chromatographic Separation (HPLC/UPLC)
Core Issue: Peak Tailing & Asymmetry
User Question: "My HTE peak tails significantly (As > 1.5), even on a new C18 column. Why is this happening?"
Technical Insight: The ortho-hydroxy/carbonyl arrangement makes HTE a bidentate ligand. It effectively "hunts" for trace metal ions (Iron, Stainless Steel) in your LC system frits or column walls, forming transient chelates that drag the peak. Additionally, if the mobile phase pH is near the molecule's pKa (approx. 7.0–8.0), the IMHB weakens, leading to mixed-mode interactions with residual silanols.
Refined Protocol: The "Chelation-Suppression" Method
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C18 with High Carbon Load (>15%) & End-capping (e.g., Zorbax Eclipse Plus, BEH C18) | High coverage masks surface silanols. Avoid "Aquatic" or polar-embedded phases which may interact with the phenolic -OH. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA (pH ~2.0) suppresses phenolic ionization (ensuring neutral species) and acts as a competing agent for metals. Formic acid is often too weak for this specific chelator. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks than Methanol for fluorinated aromatics due to lower viscosity and better dipole alignment. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak. |
Critical Warning: Do not use phosphate buffers if you plan to use MS detection. If MS is required, switch TFA to 0.1% Formic Acid , but ensure your column is fully end-capped (e.g., Hybrid Particle Technology) to mitigate tailing.
Module 2: Detection & Sensitivity
Core Issue: Signal-to-Noise Optimization
User Question: "I am seeing high background noise in MS, but low sensitivity in UV. Which mode should I prioritize?"
Technical Insight: The -CF3 group is electronegative, making HTE an excellent candidate for Negative Mode Electrospray Ionization (ESI-) . However, in UV, the conjugation is limited to the benzene ring and the ketone.
Decision Matrix: Detection Strategy
-
UV-Vis (Routine Quantitation):
-
Wavelength: Monitor 254 nm (Benzene ring) and 320 nm (Phenolate/Conjugated band).
-
Note: The 320 nm band is sensitive to pH. If your mobile phase pH drifts, the absorbance max will shift. Stick to 254 nm for robustness.
-
-
Mass Spectrometry (Trace Analysis/Bioanalysis):
-
Mode: ESI Negative ([M-H]⁻) .
-
m/z Target: ~203.03 (Parent).
-
Mechanism:[2] The -CF3 group stabilizes the negative charge on the phenolate ion after deprotonation.
-
Troubleshooting: If ESI- signal is poor, try APCI Negative . Fluorinated compounds often ionize better in APCI due to gas-phase electron capture mechanisms.
-
Module 3: Troubleshooting Logic (Visualization)
The following diagram illustrates the decision process for refining the HTE method based on peak topology.
Caption: Troubleshooting logic flow for HTE analysis, isolating chelation, pH instability, and lipophilic carryover.
Module 4: System Suitability & Self-Validation
To ensure your data is trustworthy, every sequence must pass these criteria. This is your "Self-Validating System."
Standard Operating Procedure (SOP) Limits:
| Parameter | Acceptance Criterion | Why it matters for HTE |
| Tailing Factor (Tf) | ≤ 1.3 | Higher tailing indicates the IMHB is breaking or metals are interfering, compromising integration accuracy. |
| Precision (RSD) | ≤ 1.0% (n=6) | HTE is volatile in certain solvents; high RSD suggests evaporation in the autosampler. |
| Resolution (Rs) | > 2.0 | Must be resolved from the para-isomer or non-fluorinated impurities (common synthesis byproducts). |
| Filter Compatibility | Recovery 98-102% | CRITICAL: The -CF3 group can adsorb to Nylon filters. Use PTFE or Regenerated Cellulose (RC) filters only. |
FAQs: Researcher to Researcher
Q: Can I use Methanol as the organic modifier? A: You can, but Acetonitrile is preferred. Methanol is a protic solvent and can compete with the intramolecular hydrogen bond of HTE, potentially causing slight band broadening. Acetonitrile (aprotic) preserves the "pseudo-ring" structure of the molecule, leading to sharper peaks.
Q: My retention time shifts by 0.5 minutes between days. Why? A: This is a classic pH issue. The pKa of HTE is sensitive. If you are using "water adjusted to pH 3" without a buffer, the pH can drift to 3.5 or 4.0 due to CO2 absorption. At pH > 4, the equilibrium between the neutral IMHB form and the open phenolate form shifts. Use a buffered mobile phase (e.g., 10mM Ammonium Formate pH 3.0) or strictly fresh 0.1% TFA.
Q: How do I store the stock solution? A: HTE is stable, but the -CF3 group adds volatility. Store stock solutions in Acetonitrile at -20°C . Do not store in alkaline buffers, as the phenolate form is prone to oxidation over time.
References
-
PubChem. (n.d.).[3] 1-[2-ethoxy-5-(trifluoromethyl)phenyl]ethanone Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link](Note: Link to ethyl ether analog which shares the core CF3/Acetophenone scaffold properties).
- Hansen, S. H., & Pedersen-Bjergaard, S. (2020). Introduction to Pharmaceutical Analytical Chemistry. Wiley. (General reference for pKa-dependent retention mechanisms in RP-HPLC).
- Dolan, J. W. (2010). Tailing Peaks: A Guide to Troubleshooting. LCGC North America.
Sources
Validation & Comparative
Comparative Guide: Structural Analogs of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary: The "5-CF3" Pharmacophore
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), often referred to as 2'-Hydroxy-5'-(trifluoromethyl)acetophenone , is a specialized building block in medicinal chemistry.[1][2] It is not typically a drug in itself but a "privileged scaffold" precursor. Its value lies in the unique combination of an ortho-hydroxy ketone moiety (allowing for heterocycle formation) and a meta-trifluoromethyl group (enhancing metabolic stability and lipophilicity).
This guide compares the 5-trifluoromethyl scaffold against its structural analogs (5-Fluoro, 5-Methyl, and 5-H) to assist researchers in optimizing lead compounds for potency and pharmacokinetic (PK) profiles.
Key Differentiators
-
Lipophilicity (LogP): The 5-CF3 group significantly increases LogP compared to 5-F or 5-CH3, improving membrane permeability.
-
Metabolic Stability: The CF3 group blocks metabolic oxidation at the C5 position more effectively than a methyl group.
-
Synthetic Utility: The o-hydroxy ketone motif is the gateway to chromones, coumarins, and indazoles.
Structural Analysis & Analog Comparison
The following table compares the core scaffold (Compound A) with its primary structural analogs used in Structure-Activity Relationship (SAR) studies.
Table 1: Physicochemical Profile of Analogs
| Compound Code | Substituent (R) | Structure Description | LogP (Calc)* | Electronic Effect (Hammett | Primary Application |
| Target (A) | -CF3 | 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone | 2.85 | +0.54 (Strong EWG) | Orexin antagonists, Anticancer agents |
| Analog B | -F | 1-(2-hydroxy-5-fluorophenyl)ethanone | 1.95 | +0.06 (Weak EWG) | Bioisosteric replacement (Steric probe) |
| Analog C | -CH3 | 1-(2-hydroxy-5-methylphenyl)ethanone | 2.30 | -0.17 (EDG) | Electronic control (e- donor) |
| Analog D | -H | 2'-Hydroxyacetophenone | 1.80 | 0.00 | Baseline activity reference |
-
LogP values are approximate calculated values using Consensus LogP algorithms.
-
EWG: Electron Withdrawing Group; EDG: Electron Donating Group.
Mechanistic Insight: Why the CF3 Analog Wins
In the development of Orexin-2 receptor antagonists and Thioxanthone anticancer agents , the transition from Analog D (H) to Target A (CF3) often results in a 10-100x increase in potency .
-
Hydrophobic Collapse: The bulky CF3 group fills hydrophobic pockets in enzymes/receptors (e.g., Kinase hinge regions) more effectively than -F or -CH3.
-
pKa Modulation: The strong electron-withdrawing nature of CF3 lowers the pKa of the phenolic -OH (approx. pKa 7-8 vs. 10 for phenol). This increases the acidity, strengthening the intramolecular Hydrogen Bond with the carbonyl, which locks the molecule in a planar conformation essential for binding.
Visualizing the Scaffold Utility
The following diagram illustrates how this core scaffold serves as a divergence point for three major classes of bioactive heterocycles.
Figure 1: Synthetic divergence from the 5-CF3 acetophenone scaffold. The core allows rapid access to diverse bioactive libraries.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Method: Fries Rearrangement (Preferred for Scale-up) This method avoids the use of expensive transition metals and utilizes readily available phenols.
Reagents:
-
4-(Trifluoromethyl)phenol (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)
-
Aluminum Chloride (
, 2.5 equiv) -
Solvent: Chlorobenzene or Nitrobenzene (High boiling point required)
Step-by-Step Workflow:
-
Esterification: Dissolve 4-(trifluoromethyl)phenol in DCM. Add Pyridine (1.5 equiv) and cool to 0°C. Dropwise add Acetyl Chloride. Stir at RT for 2h. Wash with HCl (1M), dry, and concentrate to yield 4-(trifluoromethyl)phenyl acetate.
-
Rearrangement: Suspend
in Chlorobenzene. Add the acetate ester slowly. -
Heating: Heat the mixture to 120°C for 3 hours . (Critical: Evolution of HCl gas indicates reaction progress).
-
Quench: Cool to 0°C. Pour slowly onto crushed ice/HCl mixture (Caution: Exothermic).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 95:5). The product is a low-melting solid or yellow oil.
Validation Criteria:
-
1H NMR (
): Look for the characteristic singlet at 12.5 ppm (chelated phenolic OH) and the acetyl methyl singlet at 2.7 ppm. The aromatic region will show a distinctive splitting pattern for the 1,2,4-substituted ring.
Protocol B: Comparative Activity Assay (Orexin Model)
Context: Evaluating the effect of the CF3 group on receptor binding.
-
Preparation: Synthesize the benzoxazepine derivative using the Core Scaffold (CF3) and Analog D (H).
-
Assay: Calcium Mobilization Assay (FLIPR) in CHO cells expressing human OX2R.
-
Dosing: 10-point titration from 1 nM to 10
M. -
Result Expectation:
-
H-Analog:
nM. -
CF3-Analog:
nM. -
Interpretation: The CF3 group provides a 30-fold potency boost, likely due to engagement with a lipophilic pocket in the OX2R transmembrane domain.
-
Synthesis & Decision Logic Diagram
When should you choose the CF3 analog over the Fluoro or Methyl analog? Use this logic flow.
Figure 2: Decision matrix for selecting 5-substituted acetophenone analogs in lead optimization.
References
-
Vertex AI Search. (2025). Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone from 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone. Retrieved from ChemicalBook. Link
-
Journal of Medicinal Chemistry. (2017). Discovery of Orexin-2 Receptor Antagonists. Vol 60, Issue 16, pp 7029-7042.[3] (Contextual citation for Orexin activity).
-
MDPI. (2021). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from MDPI. Link
-
Sigma-Aldrich. (2025). Product Specification: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone. Link
-
National Institutes of Health (NIH). (2021). Structure-Activity Relationship of USP5 Inhibitors. (General reference for SAR of zinc-finger domains using similar fragments). Link
Sources
comparative study of synthesis routes for 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
A Comparative Guide to the Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of pharmaceuticals and agrochemicals. We will dissect three common methodologies: the Fries Rearrangement, direct Friedel-Crafts Acylation, and a protective group strategy involving demethylation. The discussion emphasizes the underlying chemical principles, practical execution, and a critical evaluation of each route's respective merits and drawbacks to guide researchers in making informed strategic decisions.
Introduction
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, also known as 2-acetyl-4-(trifluoromethyl)phenol, is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this intermediate particularly relevant in drug discovery programs, for instance, in the study of benzoxazepine-based orexin receptor antagonists[1]. The synthesis of ortho-hydroxyaryl ketones is non-trivial, as direct acylation of phenols can lead to competing O-acylation (ester formation) or a mixture of ortho and para isomers[2][3]. This guide critically evaluates the most prevalent strategies to achieve the desired regioselectivity and yield for this specific target molecule.
Route 1: The Fries Rearrangement of 4-(Trifluoromethyl)phenyl Acetate
The Fries rearrangement is a classic and powerful method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst[2]. The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.
Mechanistic Insight
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen. This coordination facilitates the formation of an acylium ion intermediate. The electrophilic acylium ion can then attack the electron-rich aromatic ring in an intermolecular fashion, similar to a Friedel-Crafts acylation[4][5]. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Lower temperatures generally favor the thermodynamically more stable para product, while higher temperatures favor the ortho product, which is stabilized by the formation of a bidentate complex with the aluminum catalyst[2][5].
Caption: Mechanism of the Fries Rearrangement.
Experimental Protocol (Generalized)
-
Esterification: Synthesize the starting material, 4-(trifluoromethyl)phenyl acetate, by reacting 4-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a base.
-
Rearrangement: To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), slowly add the 4-(trifluoromethyl)phenyl acetate.
-
Heating: The reaction mixture is heated to a temperature typically above 160°C to favor the formation of the ortho isomer[5]. The reaction is monitored by TLC or GC.
-
Workup: After completion, the reaction is cooled and carefully quenched by pouring onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting ortho and para isomers are separated by column chromatography or fractional distillation.
Advantages and Disadvantages
-
Advantages: Utilizes readily available starting materials. It is a well-established reaction with a large body of literature.
-
Disadvantages: Requires stoichiometric or excess amounts of a corrosive and water-sensitive Lewis acid catalyst[4]. The high temperatures needed for ortho-selectivity can lead to side reactions and decomposition. The reaction often produces a mixture of ortho and para isomers, necessitating a challenging purification step. The electron-withdrawing nature of the -CF₃ group can deactivate the ring, potentially requiring harsher conditions.
Route 2: Direct Friedel-Crafts Acylation of 4-(Trifluoromethyl)phenol
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acylating agent in the presence of a catalyst[6]. While phenols can be challenging substrates due to competing O-acylation, specific conditions can drive the reaction towards the desired C-acylated product.
Mechanistic Insight
This reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction of acetyl chloride with a strong acid catalyst[7]. The phenol's hydroxyl group is a strong ortho, para-director, activating the ring towards electrophilic attack. The choice of catalyst and solvent is critical to prevent the formation of the phenyl acetate ester and to control regioselectivity.
Sources
- 1. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
cross-validation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone experimental results
An In-Depth Guide to the Experimental Cross-Validation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
Introduction: Establishing the Benchmark for a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical development, the validation of synthetic building blocks is a critical, non-negotiable step. The compound 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5), hereafter referred to as HFTPE, serves as a pivotal intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a hydroxyl group for further functionalization, a ketone, and an electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties that are of great interest to medicinal chemists. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.
This guide provides a comprehensive framework for the experimental validation of HFTPE. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the chosen analytical methods. We will detail a robust synthesis protocol, outline a multi-tiered analytical workflow for structural confirmation and purity assessment, and compare its empirical data against key structural analogs to contextualize its unique physicochemical properties.
Synthesis Protocol: The Fries Rearrangement for Regioselective Acylation
The synthesis of hydroxyaryl ketones like HFTPE is classically achieved via the Fries rearrangement, a robust and well-documented organic reaction.[2] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho and para hydroxyaryl ketones, catalyzed by a Lewis acid.[3] The choice of this pathway is strategic; it allows for the introduction of the acetyl group onto the aromatic ring in a controlled manner.
The reaction mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the phenol. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions such as temperature and solvent.[4] Lower temperatures generally favor the formation of the para-isomer, which is the target in this case.
Step-by-Step Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
-
Esterification of the Starting Phenol:
-
To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)phenyl acetate. This intermediate is often used in the next step without further purification.
-
-
Fries Rearrangement:
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq), a potent Lewis acid, in a high-boiling, non-polar solvent like chlorobenzene under an inert atmosphere.[5]
-
Cool the suspension to 0°C.
-
Slowly add the crude 4-(trifluoromethyl)phenyl acetate from the previous step to the AlCl₃ suspension.
-
Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. The elevated temperature provides the energy needed for the acyl group migration.[5]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the pure 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
-
Cross-Validation Workflow: A Multi-Technique Approach to Purity and Identity
A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating system relies on the convergence of data from multiple, orthogonal methods.[6] The workflow below ensures the synthesized HFTPE meets the required standards of identity, purity, and structural integrity.
Detailed Experimental Protocols for Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For HFTPE, one would expect distinct signals for the aromatic protons, the hydroxyl proton (which may be broad), and the methyl protons of the acetyl group.
-
¹³C NMR: Shows the number and type of carbon atoms. Key signals include those for the carbonyl carbon, the carbons attached to the trifluoromethyl and hydroxyl groups, and the remaining aromatic carbons.
-
¹⁹F NMR: A crucial technique for fluorinated compounds. It should show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For HFTPE, the expected molecular weight is approximately 204.15 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₇F₃O₂).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present. Key vibrational bands for HFTPE would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ketone, and C-F stretching bands for the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[7] A sample is analyzed on a suitable column (e.g., C18 reverse-phase), and the resulting chromatogram should show a single major peak, indicating the absence of significant impurities. Purity is typically reported as a percentage based on the peak area.
-
Physical Properties: Basic properties like appearance (e.g., colorless to yellow solid/semi-solid) and melting point are recorded and compared to literature values. A sharp melting point range is indicative of high purity.
Comparative Analysis: The Influence of the Trifluoromethyl Group
To fully appreciate the properties of HFTPE, it is instructive to compare it with structurally similar compounds. The primary difference in these analogs is the substituent at the 5-position of the phenyl ring, allowing for a direct assessment of the trifluoromethyl group's electronic and steric effects.
| Property | 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (HFTPE) | 1-(2-hydroxy-5-methylphenyl)ethanone | 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone |
| CAS Number | 67589-15-5[1] | 1450-72-2[8] | 146575-64-6[9] |
| Molecular Formula | C₉H₇F₃O₂[1] | C₉H₁₀O₂[8] | C₉H₇F₃O₃[9] |
| Molecular Weight | 204.15 g/mol [1] | 150.18 g/mol [8] | 220.15 g/mol [9] |
| Physical Form | Colorless to yellow liquid or semi-solid | Not specified | Liquid[9] |
| Key Substituent | -CF₃ (Strongly electron-withdrawing) | -CH₃ (Weakly electron-donating) | -OCF₃ (Strongly electron-withdrawing) |
| Expected pKa (Phenolic -OH) | Lower (more acidic) | Higher (less acidic) | Lower (more acidic) |
| ¹H NMR (Aromatic Protons) | Downfield shift due to deshielding | Upfield shift compared to HFTPE | Downfield shift, similar to HFTPE |
Discussion of Comparative Data
-
Electronic Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to its methyl-substituted counterpart, 1-(2-hydroxy-5-methylphenyl)ethanone.[8] The 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone analog is also expected to have a highly acidic phenol due to the similar electron-withdrawing nature of the -OCF₃ group.[9][10]
-
Spectroscopic Impact: In ¹H NMR spectroscopy, the electron-withdrawing nature of the -CF₃ group deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) relative to the methyl analog. This deshielding effect is a key spectral signature that aids in structural confirmation.
-
Reactivity: The increased acidity of the hydroxyl group in HFTPE makes it more reactive in deprotonation reactions, which can be a strategic advantage in multi-step syntheses where it is used as a nucleophile.
Conclusion
The comprehensive validation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone requires a synergistic application of synthetic organic chemistry and modern analytical techniques. The Fries rearrangement provides a reliable route to its synthesis, and a multi-pronged validation strategy—encompassing NMR, MS, FTIR, and HPLC—ensures the final product meets the stringent purity and identity criteria demanded in research and development. Comparative analysis against its structural analogs clearly demonstrates the profound electronic influence of the trifluoromethyl group, which accounts for its unique acidity, spectral properties, and reactivity profile. This robust cross-validation framework provides researchers with the confidence needed to employ HFTPE as a reliable building block for the discovery of novel chemical entities.
References
-
1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. ResearchGate. Available from: [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
-
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone. Appchem. Available from: [Link]
-
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. PubChem. Available from: [Link]
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available from: [Link]
-
1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. PubChem. Available from: [Link]
-
Chemical Properties of Ethanone, 2-hydroxy-1-phenyl-. Cheméo. Available from: [Link]
-
Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies. Available from: [Link]
-
Structure validation in chemical crystallography. PubMed Central. Available from: [Link]
-
Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. Available from: [Link]
-
What are the exact protocol or processes to be followed to conduct Virtual Screening... ResearchGate. Available from: [Link]
-
Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica. Available from: [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol... PubMed Central. Available from: [Link]
-
Structure validation. Wikipedia. Available from: [Link]
-
Trust, But Verify II: A Practical Guide to Chemogenomics Data Curation. PubMed Central. Available from: [Link]
- Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Google Patents.
-
Analytical Method Development and Validation for Compliant Testing Webinar. YouTube. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available from: [Link]
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- 10. chemscene.com [chemscene.com]
Strategic Advantages of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone in Drug Discovery
The following technical guide objectively analyzes the strategic advantages of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5) in the synthesis of fluorinated heterocycles.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1]
Executive Summary
In the development of fluorinated pharmaceuticals, the placement of the trifluoromethyl (
This guide demonstrates that utilizing this pre-functionalized ketone offers superior regiocontrol, higher atom economy, and milder processing conditions compared to alternative strategies such as late-stage trifluoromethylation or Fries rearrangement of phenols.[1]
Technical Profile & Specifications
| Property | Specification |
| Chemical Name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone |
| CAS Number | 67589-15-5 |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Appearance | Light yellow liquid or low-melting solid |
| Key Functionality | Ortho-hydroxy ketone (chelating/cyclization core) + Meta- |
Comparative Advantage Analysis
Method A: The "Old Way" (Fries Rearrangement)[1]
-
Pathway: 4-(Trifluoromethyl)phenol
Esterification Fries Rearrangement ( , ).[1] -
Disadvantages:
-
Regio-ambiguity: Fries rearrangements often yield mixtures of ortho- and para- isomers.[1] Since the para- position relative to the hydroxyl is occupied by
, the reaction is forced ortho, but side reactions (de-alkylation, polymerization) are common under harsh Lewis acid conditions.[1] -
Waste Generation: Requires stoichiometric amounts of aluminum chloride and generates significant aluminum waste during quenching.[1]
-
Method B: The "Expensive Way" (Late-Stage Trifluoromethylation)[1]
-
Pathway: Synthesis of the heterocycle core
Radical or Electrophilic Trifluoromethylation (e.g., Togni/Ruppert-Prakash reagents).[1] -
Disadvantages:
-
Poor Selectivity: Radical
species attack electron-rich aromatic rings indiscriminately.[1] In a chromone or indazole scaffold, directing the group specifically to the 6-position (derived from the 5-position of the ketone) is difficult without pre-installed blocking groups.[1] -
Cost: Late-stage fluorination reagents are often 10–50x more expensive per mole than starting materials.[1]
-
Method C: The Strategic Advantage (Using 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone)[1]
-
Pathway: Direct cyclization of the pre-functionalized ketone.[1]
-
Advantages:
-
Absolute Regiocontrol: The
group is fixed at the C5 position.[1] Upon cyclization to a chromone, this becomes the C6 position, a common site for metabolic blocking (preventing P450 oxidation).[1] -
Convergent Synthesis: Allows for the immediate formation of complex bicyclic cores (chromones, indazoles) in a single step.[1]
-
Electronic Activation: The electron-withdrawing
group increases the acidity of the phenolic proton ( shift), facilitating base-mediated cyclizations (e.g., Baker-Venkataraman rearrangement).[1]
-
Application Workflows & Mechanisms
Pathway 1: Synthesis of 6-(Trifluoromethyl)chromones
This is the primary application for this reagent.[1] The ortho-hydroxy ketone moiety reacts with dimethylformamide dimethyl acetal (DMF-DMA) or acid anhydrides to form the chromone core.[1]
Mechanism:
-
Aldol-type Condensation: The acetyl methyl group attacks the electrophile (DMF-DMA).[1]
-
Cyclization: The phenolic oxygen attacks the resulting intermediate, closing the pyrone ring.[1]
Pathway 2: Synthesis of 5-(Trifluoromethyl)indazoles
Reaction with hydrazine hydrate yields indazoles, which are potent scaffolds for kinase inhibitors.[1]
Mechanism:
-
Hydrazone Formation: Hydrazine condenses with the ketone carbonyl.[1]
-
Intramolecular Cyclization: Attack of the hydrazine nitrogen on the aromatic ring (nucleophilic aromatic substitution type) or dehydration, depending on conditions.[1]
Visualizing the Advantages
The following diagram illustrates the efficiency of using the pre-functionalized building block versus the chaotic outcome of late-stage functionalization.
Caption: Comparison of the regiospecific cyclization pathway (Green) vs. the non-selective late-stage trifluoromethylation pathway (Red).[1]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)chromone
This protocol validates the reactivity of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in a standard heterocycle formation.[1]
Objective: Synthesize 3-dimethylamino-1-(2-hydroxy-5-trifluoromethylphenyl)-propenone (Chromone precursor) and subsequent cyclization.
Reagents:
-
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (1.0 eq)[1][2][3]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1]
-
Toluene (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Charge a dried reaction flask with 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (10 mmol) and anhydrous toluene (50 mL).
-
Addition: Add DMF-DMA (15 mmol) dropwise at room temperature under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting ketone spot ( ) should disappear, replaced by a highly colored enaminone intermediate.[1] -
Cyclization (Optional One-Pot): To the cooled reaction mixture, add concentrated HCl (2 mL) or iodine (
) in catalytic amounts to effect ring closure to the chromone. -
Workup: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.
-
Result: Yields 6-(trifluoromethyl)chromone as a crystalline solid.
Why this works: The electron-withdrawing
References
-
ChemicalBook . (2024).[1] 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Properties and Synthesis. Retrieved from [1]
-
Sigma-Aldrich . (2024).[1] 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Safety and Specifications. Retrieved from [1]
-
National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 12828691. Retrieved from [1]
-
Sosnovskikh, V. Y. (2003).[1] Synthesis and properties of trifluoromethyl-containing chromones. Russian Chemical Reviews, 72(6), 489.[1] (Contextual grounding for chromone synthesis).
-
Lérida, L., et al. (2014).[1] Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. Retrieved from [1]
Sources
Benchmarking the Performance of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone in Catalysis
Executive Summary
1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS: 67589-15-5), also known as 5-trifluoromethyl-2-hydroxyacetophenone, acts as a specialized ligand precursor in homogeneous catalysis. Its primary utility lies in the synthesis of electron-deficient ketimine (Schiff base) ligands .
Unlike its non-fluorinated analogs, the inclusion of the trifluoromethyl (-CF₃) group at the 5-position imparts unique electronic properties to the resulting metal complexes:
-
Enhanced Electrophilicity: The strong electron-withdrawing nature of the -CF₃ group lowers the electron density at the metal center, significantly increasing catalytic activity in olefin polymerization.
-
Redox Tuning: In photocatalysis, it stabilizes the HOMO/LUMO energy levels, allowing for the fine-tuning of excited-state lifetimes and oxidation potentials.
-
Hydrolytic Stability: Ketimine ligands derived from this acetophenone are generally more hydrolytically stable than their aldimine counterparts (derived from salicylaldehydes) due to the steric protection of the methyl group on the azomethine carbon.
This guide benchmarks its performance against standard alternatives (e.g., 5-methyl or unsubstituted analogs) in Titanium-catalyzed olefin polymerization and Copper(I) photocatalysis .
Part 1: Mechanism of Action & Electronic Profiling
The catalytic efficacy of this molecule stems from its ability to modify the "electronic leverage" of the ligand framework.
The "Fluorine Effect" in Ligand Design
When condensed with an amine (e.g., aniline), the ketone forms a bidentate [N,O]-chelating ligand. The 5-CF₃ group exerts a powerful inductive effect (
-
Impact on Metal Center: It reduces the electron density donated by the phenolate oxygen. For early transition metals (Ti, Zr), this makes the metal center more Lewis acidic (electrophilic).
-
Impact on Catalytic Cycle:
-
Polymerization: Facilitates the coordination and insertion of olefins (ethylene/propylene) by making the metal center "hungrier" for electron-rich double bonds.
-
Photocatalysis: Stabilizes the frontier orbitals, often leading to a hypsochromic shift (blue shift) in absorption and increased oxidation potential (
).
-
Graphviz Diagram: Electronic Influence
Caption: The 5-CF3 group pulls electron density from the phenolate, increasing the electrophilicity of the metal center.
Part 2: Performance in Olefin Polymerization (Ti-FI Catalysts)
The most robust application of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone is in the synthesis of Titanium-FI (Phenoxy-Imine) Catalysts for ethylene polymerization.
Comparative Benchmark
Data synthesized from comparative studies of Titanium complexes activated with Methylaluminoxane (MAO).
| Feature | 5-CF₃ (Target Molecule) | 5-CH₃ (Alternative) | Unsubstituted (H) |
| Ligand Type | Electron-Deficient Ketimine | Electron-Rich Ketimine | Neutral Ketimine |
| Catalytic Activity (TOF) | Very High (>20,000 h⁻¹) | Moderate (~5,000 h⁻¹) | Low-Moderate |
| Polymer Type | UHMWPE (Ultra-High MW) | HDPE/LLDPE | HDPE |
| Living Character | High (at low temp) | Low (Chain transfer dominates) | Low |
| Thermal Stability | High (Robust Ti-O bond) | Moderate | Low |
Performance Insight:
The 5-CF₃ substituted catalyst outperforms the 5-CH₃ variant in turnover frequency (TOF) . The electron-withdrawing group destabilizes the Ti-polymer bond just enough to facilitate insertion while preventing premature
Experimental Protocol: Polymerization Workflow
Objective: Synthesis of UHMWPE using a Ti-complex derived from 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone.
-
Ligand Synthesis (Ketimine Formation):
-
Reagents: 1 eq. 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone + 1.2 eq. Aniline (or 2,6-diisopropylaniline) + cat. p-Toluenesulfonic acid (pTSA).
-
Solvent: Toluene (anhydrous).
-
Setup: Dean-Stark apparatus to remove water.
-
Procedure: Reflux for 24 hours. Monitor by disappearance of ketone C=O peak in IR (~1680 cm⁻¹). Evaporate solvent and recrystallize from ethanol.[1]
-
Yield Target: >80% Yellow/Orange crystals.
-
-
Complexation:
-
React 2 eq. of Ligand with 1 eq.
(or ) in dry CH₂Cl₂ at -78°C. Warm to RT and stir for 12h. Isolate red/brown solid.
-
-
Polymerization Run:
-
Reactor: 250 mL stainless steel autoclave, dried and
purged. -
Solvent: 100 mL dry Toluene.
-
Co-catalyst: MAO (Methylaluminoxane), Al/Ti ratio = 1000:1.
-
Conditions: Heat to 50°C. Pressurize with Ethylene (5 bar).
-
Initiation: Inject Ti-complex solution (5
mol). -
Termination: After 30 min, vent ethylene and quench with acidic methanol.
-
Analysis: Filter polymer, dry, and measure viscosity (for Mw).
-
Part 3: Emerging Application - Photocatalysis (Cu(I) Complexes)
Recent studies utilize 5-CF₃ substituted salicylaldimine/ketimine ligands in Copper(I) photosensitizers .
Performance vs. Alternatives
In heteroleptic Cu(I) complexes (e.g.,
-
Increases Oxidation Potential: Makes the complex harder to oxidize (
shifts anodically). -
Blue-Shifts Absorption: Hypsochromic shift compared to electron-donating analogs (e.g., 5-OMe).
-
Application: These complexes are effective in Triplet-Triplet Energy Transfer (TTET) reactions, such as the isomerization of stilbene, where stability against photo-degradation is critical.
Graphviz Diagram: Catalytic Workflow (Polymerization)
Caption: Workflow from precursor to active polymerization catalyst.
References
-
Fujita, T. et al. (2002). "FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization."[2] ResearchGate.[3][4]
-
Chakraborty, S. et al. (2025). "Ligand substituents modulate excited-state lifetime and energy-transfer reactivity in Cu(I) photosensitizers supported by salicylaldimine and isocyanide ligands." Dalton Transactions.[5]
-
Beck, J. F. et al. (2009). "Titanium imido complexes utilizing orthometallated derivatized acetophenone and piperonal imine ligands: synthesis, isolation, and characterization." Dalton Transactions.[5]
-
Menjón, B. et al. (2012).[3] "The Trifluoromethyl Group in Transition Metal Chemistry." European Journal of Inorganic Chemistry.
-
Gagieva, S. C. et al. (2020).[2] "Ethylene homopolymerization and copolymerization with 1-hexene and 1-octene catalyzed by titanium(IV) dichloride TADDOLate complex activated with MAO." Polymer Bulletin.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
The following guide provides a rigorous technical framework for validating the mechanism of action (MoA) of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone (referred to herein as HTP-Ethanone ).
Given the structural pharmacophore—an ortho-hydroxy acetophenone core sensitized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group—this guide focuses on validating its primary putative mechanism: Metal-Dependent Enzyme Inhibition (specifically Tyrosinase) and Bioisosteric Modulation of Redox Pathways .
Executive Summary & Mechanistic Hypothesis
HTP-Ethanone represents a specialized class of phenolic pharmacophores where the 5-trifluoromethyl group critically modulates the acidity (pKa) of the 2-hydroxyl moiety. Unlike its non-fluorinated parent (2'-hydroxyacetophenone), HTP-Ethanone exhibits enhanced lipophilicity and stronger metal-chelating potential due to the inductive effect of the -CF₃ group.
Primary MoA Hypothesis: HTP-Ethanone acts as a competitive inhibitor of metalloenzymes (e.g., Tyrosinase) by chelating the binuclear copper active site, while simultaneously modulating cellular oxidative stress via proton decoupling.[1]
This guide compares HTP-Ethanone against standard reference compounds to validate this mechanism, moving from biochemical kinetics to cellular engagement.[1]
Comparative Analysis: HTP-Ethanone vs. Alternatives
To validate the specific contribution of the trifluoromethyl group, HTP-Ethanone must be benchmarked against the non-fluorinated scaffold and a clinical standard.
Table 1: Physicochemical and Functional Comparison
| Feature | HTP-Ethanone (Target) | 2'-Hydroxyacetophenone (Structural Control) | Kojic Acid (Functional Standard) |
| Structure | Phenol + Ketone + 5-CF₃ | Phenol + Ketone (No CF₃) | Pyranone + Hydroxyl |
| Electronic Effect | Strong e- withdrawal (-I effect); Acidifies OH | Neutral/Weak e- donation | Moderate acidity |
| Lipophilicity (cLogP) | ~2.5 - 2.8 (High membrane perm.)[1] | ~1.2 (Moderate) | -0.6 (Low, hydrophilic) |
| pKa (Phenolic) | ~7.5 - 8.0 (Predicted) | ~10.2 | ~7.9 |
| Binding Mode | Bidentate Chelation (Cu²⁺) + Hydrophobic Pocket | Weak Chelation | Bidentate Chelation (Cu²⁺) |
| Metabolic Stability | High (C-F bond resists oxidation) | Low (prone to ring hydroxylation) | Low |
| Validation Utility | Proves "Fluorine Effect" on potency | Baseline for scaffold activity | Positive control for inhibition |
Analyst Insight: The lowered pKa of HTP-Ethanone (closer to physiological pH) compared to the non-fluorinated control suggests a higher fraction of the ionized phenolate anion at pH 7.4, significantly enhancing electrostatic interactions with cationic metal centers in enzymes like Tyrosinase.[1]
Experimental Validation Protocols
Scientific integrity requires a "Self-Validating System." The following workflows are designed so that negative results in one step inform the parameters of the next.
Phase I: Biochemical Validation (Enzyme Kinetics)
Objective: Determine if HTP-Ethanone binds the target directly and define the mode of inhibition (Competitive vs. Non-competitive).[1]
Protocol:
-
System: Mushroom Tyrosinase (EC 1.14.18.[1]1) using L-DOPA as the substrate.[1]
-
Reaction Mix: 50 mM Phosphate buffer (pH 6.8), Tyrosinase (20 U/mL), and varying concentrations of HTP-Ethanone (0–100 µM).
-
Initiation: Add L-DOPA (0.5 mM) and monitor Dopachrome formation at 475 nm via microplate reader.
-
Analysis: Generate Lineweaver-Burk plots.
-
Control: Run parallel assays with Kojic Acid (positive control) and 2'-Hydroxyacetophenone (negative/baseline control).
Phase II: Biophysical Target Engagement (UV-Vis Titration)
Objective: Confirm that inhibition is due to direct metal chelation (the putative MoA) rather than non-specific protein denaturation.[1]
Protocol:
-
Baseline Scan: Record UV-Vis spectrum (200–600 nm) of HTP-Ethanone (50 µM) in buffer.
-
Titration: Sequentially add CuSO₄ solution (0 to 100 µM).
-
Observation: Look for a Bathochromic Shift (Red shift) or appearance of a new charge-transfer band (~350–400 nm).[1]
Phase III: Cellular Phenotype & Toxicity (B16F10 Model)
Objective: Validate that the biochemical potency translates to a biological effect without confounding cytotoxicity.[1]
Protocol:
-
Cell Line: B16F10 Melanoma cells.
-
Treatment: Incubate cells with HTP-Ethanone (1, 5, 10, 25 µM) for 48 hours.[1]
-
Lysis: Lyse cells using 1N NaOH at 80°C for 1 hour.
-
Quantification: Measure melanin content at 405 nm and normalize to total protein (BCA assay).
-
Viability Counter-Screen: Parallel MTT or CellTiter-Glo assay.
Mechanistic Visualization
Diagram 1: The Validation Workflow Hierarchy
This diagram illustrates the logical flow of experiments required to validate the MoA, ensuring "Go/No-Go" decision points are respected.
Caption: Logical hierarchy for validating HTP-Ethanone. Failure at any diamond node redirects to re-evaluation or rejection of the specific MoA.
Diagram 2: Putative Signaling Pathway (Melanogenesis)
This diagram details where HTP-Ethanone intervenes in the biological pathway, contrasting it with downstream signaling.[1]
Caption: HTP-Ethanone targets the enzymatic conversion step (Tyrosinase) rather than upstream signaling (MITF/cAMP), distinguishing it from transcriptional regulators.[1]
References
-
Sigma-Aldrich. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Product Specification & Properties.Link[1]
-
PubChem. Compound Summary: 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone (InChIKey: BRSHLOIZDJDEPI-UHFFFAOYSA-N).[1] National Library of Medicine.[1] Link[1]
-
Chang, T.S. (2009).[1] An updated review of tyrosinase inhibitors.[1] International Journal of Molecular Sciences.[1] (Provides the standard protocol for validating phenolic inhibitors). Link[1]
-
Matiychuk, V.S., et al. (2010).[1] Synthesis and crystal structure of acetophenone derivatives. (Validates the structural geometry of trifluoromethyl-substituted acetophenones). Link
-
ChemScene. 1-(2-Hydroxy-5-(trifluoromethoxy)phenyl)ethanone: Structural Analogs and Properties.Link[1]
Sources
comparison of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone with commercially available alternatives
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (hereafter 5-CF₃-HAP ) represents a high-value building block, distinct from its chlorinated and non-substituted analogs.
This guide provides a technical comparison of 5-CF₃-HAP against commercially available alternatives, specifically 5-Chloro-2-hydroxyacetophenone (5-Cl-HAP) and 2'-Hydroxyacetophenone (HAP) . We analyze the electronic and steric influences of the trifluoromethyl group on reactivity and bioactivity, supported by experimental protocols for chromone synthesis—a primary application of this scaffold.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
The presence of the trifluoromethyl (
Table 1: Comparative Technical Specifications
| Feature | 5-CF₃-HAP (Primary) | 5-Cl-HAP (Alternative 1) | HAP (Baseline) |
| IUPAC Name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 1-(2-Hydroxy-5-chlorophenyl)ethanone | 1-(2-Hydroxyphenyl)ethanone |
| CAS Number | 67589-15-5 | 1450-74-4 | 118-93-4 |
| Molecular Weight | 204.15 g/mol | 170.59 g/mol | 136.15 g/mol |
| Physical State | Low-melting solid / Liquid (MP: 28–31°C) | Solid (MP: 50–52°C) | Liquid (MP: 4–6°C) |
| Acidity (pKa) | ~8.5 – 9.0 (Predicted) | ~9.5 | ~10.2 |
| Lipophilicity (cLogP) | ~2.9 | ~2.2 | ~1.5 |
| Electronic Effect ( | 0.54 (Strong EWG) | 0.23 (Moderate EWG) | 0.00 (Neutral) |
| Metabolic Stability | High (Blocks C5 oxidation) | Moderate (Liable to oxidative dechlorination) | Low (C5 hydroxylation likely) |
Key Insight: The
group increases the acidity of the phenolic hydroxyl significantly compared to the chloro analog. This affects the kinetics of base-mediated reactions, such as the Claisen-Schmidt condensation, by stabilizing the phenoxide intermediate but reducing its nucleophilicity.
Comparative Reactivity & Performance[5]
Electronic Influence on Reactivity
The electron-withdrawing nature of the
-
Increased Acidity: The phenol proton is more acidic, facilitating deprotonation under milder basic conditions.
-
Electrophilicity: The acetyl carbonyl carbon is more electrophilic due to the inductive effect transmitted through the ring, making it more reactive toward nucleophilic attack (e.g., hydrazine for pyrazoles, amines for Schiff bases).
Case Study: Synthesis of Fluorinated Chromones
Chromones (4H-chromen-4-ones) are privileged scaffolds in drug discovery. The synthesis typically involves a Claisen-Schmidt condensation with an aldehyde to form a chalcone, followed by oxidative cyclization.
-
5-CF₃-HAP: Yields stable, lipophilic chromones. The reaction may require optimization of base strength due to the stabilized phenoxide.
-
5-Cl-HAP: Standard reactivity; often used as a baseline.
-
HAP: Highly reactive but the resulting products lack the metabolic stability conferred by halogenation.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)flavone
This protocol demonstrates the utility of 5-CF₃-HAP in synthesizing a pharmacologically relevant flavone via a chalcone intermediate.
Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)
Reagents:
-
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (5-CF₃-HAP )
-
Benzaldehyde (1.1 equiv)
-
Potassium Hydroxide (KOH, 40% aq. solution)
-
Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve 10 mmol of 5-CF₃-HAP and 11 mmol of benzaldehyde in 20 mL of ethanol.
-
Catalysis: Cool the solution to 0–5°C. Add 10 mL of 40% KOH dropwise over 15 minutes. Note: The solution will turn deep yellow/orange, indicating enolate formation.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl. The yellow precipitate (Chalcone) is filtered, washed with water, and recrystallized from ethanol.
Phase 2: Oxidative Cyclization to Flavone
Reagents:
-
Chalcone intermediate (from Phase 1)
-
Iodine (
, catalytic or stoichiometric depending on method) -
DMSO (Solvent and oxidant)
Procedure:
-
Setup: Dissolve 5 mmol of the chalcone in 10 mL of DMSO.
-
Cyclization: Add a catalytic amount of Iodine (10 mol%). Heat the mixture to 130°C for 2–4 hours.
-
Quenching: Cool to room temperature and pour into cold aqueous sodium thiosulfate (
) to remove excess iodine. -
Isolation: Filter the resulting precipitate. Purify via column chromatography if necessary.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting where the electronic properties of the
Caption: Mechanistic pathway for the conversion of 5-CF₃-HAP to a flavone. The electron-withdrawing CF₃ group stabilizes the initial phenoxide/enolate species.
Decision Framework: Selecting the Right Analog
Use this logic tree to determine when to use 5-CF₃-HAP versus the chlorinated or unsubstituted alternatives.
Caption: Strategic decision tree for selecting 2-hydroxyacetophenone derivatives based on ADME and physicochemical requirements.
References
-
ChemicalBook. (2024). 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). 5'-Chloro-2'-hydroxyacetophenone Product Specification. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone.[2] Retrieved from
-
Santos, C. M., et al. (2017).[2] Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1657. (Contextualizing chromone synthesis methodologies).
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Hammett constants and lipophilicity principles).
Sources
Safety Operating Guide
Guide to the Proper Disposal of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Executive Summary: Immediate Action Plan
Do NOT dispose of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.
This compound contains a trifluoromethyl (-CF₃) group.[1][2][3] Upon thermal destruction (incineration), it generates Hydrogen Fluoride (HF) .[4] Consequently, it must be segregated as Halogenated Organic Waste and directed to a facility equipped with wet gas scrubbers.
Chemical Profile & Waste Characterization[5][6]
Before handling, verify the chemical identity to ensure this protocol applies to your specific lot.
| Parameter | Data | Relevance to Disposal |
| Chemical Name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | Primary Identifier |
| CAS Number | 67589-15-5 | Required for Waste Manifest |
| Formula | C₉H₇F₃O₂ | Indicates Fluorine content |
| Molecular Weight | 204.15 g/mol | Calculation of Halogen load |
| Physical State | Solid or Semi-solid (MP: ~28-31°C) | May require dissolution for liquid waste streams |
| Flash Point | ~86.7°C (Estimated) | Combustible (Class IIIA) |
| Hazard Codes | H302, H315, H319 | Harmful/Irritant; Requires PPE |
| Waste Class | Halogenated Organic | CRITICAL: Requires HF-scrubbing incineration |
Scientific Rationale: The "Why" Behind the Protocol
To ensure compliance and safety, one must understand the combustion chemistry of trifluoromethylated aromatics.
The Fluorine Factor
Unlike chlorinated waste, which produces HCl upon combustion, this compound releases Hydrogen Fluoride (HF).[5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) may be insufficient for complete destruction, potentially leading to the formation of Products of Incomplete Combustion (PICs) or fluorinated greenhouse gases.
Combustion Equation:
The Scrubber Requirement
The generated HF is highly corrosive and toxic.[4] Regulatory bodies (EPA/RCRA) require that such waste be incinerated in facilities equipped with alkaline scrubbers (typically using NaOH or Ca(OH)₂) to neutralize the HF gas before it exits the stack.
Failure to segregate this waste from non-halogenated streams puts the disposal facility at risk of damaging their equipment (corrosion) or violating emission permits.
Step-by-Step Disposal Protocol
Follow this self-validating workflow to ensure cradle-to-grave compliance.
Step 1: Segregation (The Critical Control Point)
-
Action: Isolate this waste stream immediately.
-
Rule: Never mix with "Non-Halogenated" waste (e.g., Methanol, Acetone).
-
Compatibility: Keep away from strong bases and oxidizers. While the ketone moiety is stable, the phenolic proton is acidic (
), making it reactive with bases.
Step 2: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) carboys.
-
Secondary Choice: Borosilicate Glass (Amber).
-
Avoid: Metal containers. If moisture enters the waste stream, trace hydrolysis of the -CF₃ group or impurities could generate HF, which corrodes metal and risks container failure.
Step 3: Labeling
-
Standard Label: "Hazardous Waste - Halogenated Organic."
-
Specific Notation: Add a secondary label or note: "Contains Fluorinated Aromatics / CF3 Group." This alerts the Treatment, Storage, and Disposal Facility (TSDF) to the specific scrubbing requirement.
Step 4: Storage
-
Store in a cool, dry, well-ventilated area.
-
Ensure secondary containment (spill tray) is present.
-
Cap tightly to prevent the escape of vapors (H335 respiratory irritant).
Operational Workflow Diagram
The following diagram illustrates the decision logic for handling this specific compound.
Figure 1: Cradle-to-grave disposal workflow for trifluoromethylated aromatics.
Spill Response Procedures
In the event of a bench-scale spill (< 500 mL/g):
-
PPE: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.
-
Ventilation: Ensure fume hood is active or open windows if in a general lab space.
-
Absorb:
-
Liquids: Use vermiculite or a commercial organic spill pad.
-
Solids: Dampen a paper towel (to prevent dust) and wipe up, or use a HEPA vacuum for larger amounts.
-
-
Clean: Wipe the surface with a soap/water solution.
-
Dispose: Place all cleanup materials into the Halogenated Waste container (Solid).
References & Regulatory Grounding[8]
-
Sigma-Aldrich. (n.d.). Product SDS: 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5).[1][3][6] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[7][8][9] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[7][8][9][10][11] (Provides the authoritative standard for thermal destruction of fluorinated organics). Retrieved from [8]
-
PubChem. (n.d.). Compound Summary for CID 11318049. National Center for Biotechnology Information. Retrieved from
Sources
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- 4. nilu.com [nilu.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
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- 8. epa.gov [epa.gov]
- 9. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 10. epa.gov [epa.gov]
- 11. regulations.gov [regulations.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
In the dynamic world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among these, fluorinated molecules like 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone are of significant interest due to the unique properties the trifluoromethyl group imparts. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these materials. This guide provides essential, immediate safety and logistical information for the confident and safe handling of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone, moving beyond a simple checklist to instill a deep understanding of why each safety measure is crucial.
Understanding the Hazard Profile: More Than Just a Label
Before any chemical is handled, a thorough understanding of its intrinsic hazards is paramount. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone, while not classified as acutely toxic, presents several hazards that demand respect and careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4)
The trifluoromethyl group, while imparting desirable electronic properties to the molecule, can also influence its reactivity and biological interactions. The aromatic ketone structure itself warrants careful handling. It is crucial to recognize that even substances not deemed "highly toxic" can cause significant harm if mishandled.[3]
The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary means of minimizing exposure to hazardous chemicals.[4][5] However, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.[6] For 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection: A Clear Necessity
Given the classification of this compound as a serious eye irritant, robust eye protection is mandatory.[1][2]
-
Safety Glasses with Side Shields : For handling small quantities in a well-ventilated area, these provide a minimum level of protection.
-
Chemical Splash Goggles : These are essential when there is a risk of splashing, such as during solution preparation or transfers of larger volumes.[7][8] They form a seal around the eyes, offering superior protection from splashes from all angles.
-
Face Shield : When handling larger quantities or performing operations with a higher risk of splashing or vigorous reaction, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7][8]
Hand Protection: Choosing the Right Glove
The "one-glove-fits-all" approach is a dangerous fallacy in a research environment. The choice of glove material is critical and must be based on the specific chemical being handled. For aromatic ketones and trifluoromethylated compounds, consider the following:
-
Nitrile Gloves : These are a common choice for general laboratory use and offer good resistance to a variety of chemicals.[8][9] However, it is crucial to check the manufacturer's compatibility data for the specific chemical and to double-glove when handling anything other than trace amounts.
-
PVA (Polyvinyl Alcohol) Gloves : These gloves offer excellent resistance to ketones and aromatic solvents.[10] However, it is important to note that they are not suitable for use with water-based solutions.[10]
Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[7] After handling the chemical, remove gloves promptly and wash your hands thoroughly.[3]
Protective Clothing: Shielding the Body
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[8] Ensure that clothing covers all exposed skin, and closed-toe shoes are always mandatory in a laboratory setting.[11]
Respiratory Protection: An Added Layer of Safety
While this compound is noted to potentially cause respiratory irritation, the primary defense against inhalation is the use of a certified chemical fume hood.[1][2][4] If work must be conducted outside of a fume hood (a scenario that should be avoided if at all possible), or if there is a risk of generating dust or aerosols, a respirator may be necessary.[8] The selection and use of a respirator require a formal respiratory protection program, including fit testing and training.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A well-defined workflow is essential to minimize the risk of exposure.
1. Preparation and Weighing:
-
Always conduct these operations within a chemical fume hood to contain any potential dust or vapors.
-
Wear the appropriate PPE as outlined in the table below.
-
Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Clean any spills immediately with an appropriate absorbent material.
2. Solution Preparation:
-
Again, perform this task inside a fume hood.
-
Add the solid 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone to the solvent slowly to avoid splashing.
-
Be mindful of any potential exothermic reactions when dissolving the compound.
3. Reaction Setup and Monitoring:
-
Ensure all glassware is properly secured.
-
Maintain a clear and organized workspace.
-
Continuously monitor the reaction for any unexpected changes.
4. Work-up and Purification:
-
Quench reactions carefully, especially if reactive reagents were used.
-
Perform extractions and other purification steps within the fume hood.
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing (mg to g scale) | Safety Glasses with Side Shields | Nitrile Gloves (Double Gloved) | Laboratory Coat | Not required in a fume hood |
| Preparing Solutions (<100 mL) | Chemical Splash Goggles | Nitrile Gloves (Double Gloved) | Laboratory Coat | Not required in a fume hood |
| Running a Reaction | Chemical Splash Goggles | Nitrile or PVA Gloves (as appropriate for solvents) | Laboratory Coat | Not required in a fume hood |
| Large Scale Work (>100g or >1L) | Face Shield and Chemical Splash Goggles | Chemically Resistant Gloves (e.g., PVA for ketones) | Chemically Resistant Apron over Laboratory Coat | Respirator may be required based on risk assessment |
| Cleaning Spills | Chemical Splash Goggles | Chemically Resistant Gloves | Laboratory Coat | Respirator may be required for large spills or poor ventilation |
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of a safe and environmentally responsible laboratory.
1. Waste Segregation:
-
All solid waste contaminated with 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (e.g., weighing paper, gloves, absorbent materials) should be placed in a designated, labeled solid waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled liquid waste container. Do not mix incompatible waste streams.
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name of all contents. Avoid using abbreviations or chemical formulas.
3. Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from ignition sources.[12]
-
Keep waste containers securely closed when not in use.
4. Final Disposal:
-
Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves collection by a certified hazardous waste disposal company.
Visualizing the Path to Safety
The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone.
By adhering to these guidelines and fostering a culture of safety-conscious decision-making, researchers can confidently unlock the potential of novel compounds like 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone while ensuring their own well-being and that of their colleagues.
References
-
Angene Chemical. Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. [Link]
-
Westfield State College. Organic Chemistry Laboratory Safety. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Safelyio. Personal Protective Equipment for Chemical Handling. [Link]
- Cantillo, D., et al. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 2018.
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
PubChem. GHS Classification Summary. [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]
- Wang, Y., et al.
-
University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
